2-(2-Pyridyl)benzoxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-yl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELSCYIRWKBEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186611 | |
| Record name | Benzoxazole, 2-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32959-62-9 | |
| Record name | Benzoxazole, 2-(2-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032959629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoxazole, 2-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Pyridyl)benzoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-(2-Pyridyl)benzoxazole. This heterocyclic compound is of significant interest in medicinal chemistry and materials science due to its unique photophysical properties and its potential as a scaffold for developing novel therapeutic agents.
Introduction
This compound is an aromatic organic compound featuring a pyridine ring attached to a benzoxazole core. The benzoxazole moiety is a privileged structure in drug discovery, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a pyridine ring can enhance these activities and introduce new pharmacological profiles, making this compound a compound of interest for further investigation and development. Its applications are diverse, ranging from a fluorescent probe in biological imaging to a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer agents.[1]
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the condensation of 2-aminophenol with picolinic acid. This reaction is typically facilitated by a dehydrating agent, such as polyphosphoric acid (PPA), which also serves as the reaction solvent.
Synthesis Workflow
The synthesis proceeds through the formation of an amide intermediate followed by an intramolecular cyclodehydration to yield the final benzoxazole ring.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Polyphosphoric Acid
This protocol details the synthesis of this compound from 2-aminophenol and picolinic acid using polyphosphoric acid.
Materials:
-
2-Aminophenol
-
Picolinic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1 equivalent) and picolinic acid (1 equivalent).
-
Carefully add polyphosphoric acid (PPA) to the flask in a fume hood, ensuring the reactants are fully submerged. The amount of PPA should be sufficient to allow for efficient stirring.
-
Heat the reaction mixture with stirring to 130-140°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the viscous reaction mixture into a beaker containing crushed ice and water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
For purification, the crude product can be recrystallized from a suitable solvent such as ethanol to yield pure this compound as a crystalline solid.
-
Alternatively, the product can be extracted from the neutralized aqueous solution with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product, which can then be recrystallized.
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following table summarizes the key physical and spectral data.
| Property | Value |
| Molecular Formula | C₁₂H₈N₂O |
| Molecular Weight | 196.21 g/mol |
| Appearance | White to yellow to orange powder to crystal[2] |
| Melting Point | 103 - 109 °C[2] |
| Boiling Point | 150 °C / 0.4 mmHg[2] |
| UV-Vis (λmax) | 302 nm (in EtOH)[3] |
Spectroscopic Data
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (in CDCl₃): The spectrum is expected to show signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the benzoxazole ring will likely appear as a complex multiplet, while the four protons on the pyridine ring will show distinct doublet, triplet, and doublet of doublets patterns.
Expected ¹³C NMR (in CDCl₃): The spectrum should display 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The carbon of the C=N bond in the oxazole ring is expected to have a chemical shift in the range of δ 160-165 ppm.
3.1.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~1630 | C=N stretching (oxazole) |
| ~1590, 1450 | C=C stretching (aromatic) |
| ~1240 | C-O-C stretching (oxazole) |
3.1.3. Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of organic molecules.
Expected Fragmentation Pattern: The molecular ion peak [M]⁺ is expected at m/z = 196. The fragmentation is likely to involve the cleavage of the benzoxazole and pyridine rings. Common fragmentation pathways for benzoxazoles include the loss of CO and HCN. The pyridine ring may undergo fragmentation to lose a neutral molecule of acetylene.
Caption: Postulated major fragmentation pathways of this compound in EI-MS.
Biological Activity and Signaling Pathways
Benzoxazole derivatives have been reported as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met). These receptor tyrosine kinases play crucial roles in tumor angiogenesis, proliferation, and metastasis. The inhibition of these pathways is a key strategy in cancer therapy.
VEGFR-2 and c-Met Signaling Pathway
The following diagram illustrates the simplified signaling cascades initiated by VEGFR-2 and c-Met and the potential point of inhibition by small molecules like this compound derivatives.
Caption: Simplified VEGFR-2 and c-Met signaling pathways and potential inhibition points.
Experimental Protocol: In Vitro Kinase Assay
To evaluate the inhibitory potential of this compound or its derivatives against VEGFR-2 or c-Met, an in vitro kinase assay can be performed. This protocol provides a general outline for such an assay.
Materials:
-
Recombinant human VEGFR-2 or c-Met kinase
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
This compound (or derivative) stock solution in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound (this compound derivative) in the kinase assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known inhibitor).
-
In a 96-well or 384-well plate, add the diluted test compound, vehicle control, or positive control to the appropriate wells.
-
Add the recombinant kinase (VEGFR-2 or c-Met) to each well.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to each well.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic protocol described is robust and widely applicable. The characterization data, while partially predictive due to the limited availability of fully assigned spectra in the literature, provides a solid foundation for the identification of this compound. Furthermore, the potential of this compound derivatives as inhibitors of key signaling pathways in cancer, such as VEGFR-2 and c-Met, highlights the importance of this scaffold in drug discovery and development. The provided experimental protocols serve as a practical guide for researchers and scientists working with this and related compounds.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Pyridyl)benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Pyridyl)benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique photophysical properties, including strong fluorescence, make it a valuable tool for biological imaging and a promising component in the development of organic light-emitting diodes (OLEDs).[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a workflow for its laboratory preparation and analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various experimental and biological systems.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₈N₂O | [3][4] |
| Molecular Weight | 196.21 g/mol | [1][4] |
| Appearance | White to yellow to orange powder/crystal | [1] |
| Melting Point | 103-109 °C | [1] |
| Boiling Point | 150 °C at 0.4 mmHg | [1] |
| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [5][6] |
| pKa (Predicted) | 1.74 ± 0.19 | [5][6] |
Solubility
This compound is slightly soluble in toluene.[5] While specific quantitative data is limited, its structural analogs, 2-(3-pyridyl)-1,3-benzoxazole and 2-(4-pyridyl)-1,3-benzoxazole, exhibit appreciable solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and acetone.[7][8] Conversely, these analogs show poor solubility in water and non-polar solvents like hexane and chloroform.[8]
Spectral Properties
| Property | Wavelength/Shift | Conditions | Reference(s) |
| UV-Vis Absorption (λmax) | 302 nm | Ethanol (aq.) | [5][6] |
| Fluorescence | Strong fluorescence observed | - | [1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are outlined below.
Synthesis of this compound
A general method for the synthesis of 2-substituted benzoxazoles involves the condensation of an appropriate ortho-aminophenol with a carboxylic acid or its derivative.[9][10] A specific procedure is as follows:
General Procedure:
-
A mixture of an N-(2-iodoaryl)benzamide (1 mmol) and [FemMerBenz]OH (100 mg, 0.12 mmol) in dry dimethyl sulfoxide (DMSO) (5 mL) is stirred for 15-24 hours at 140 °C.[11]
-
The reaction mixture is then filtered and quenched with water (10 mL).[11]
-
The resulting solution is extracted with ethyl acetate (3 x 10 mL).[11]
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄).[11]
-
The solvent is evaporated under reduced pressure to yield the crude product.[11]
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[11]
Characterization Protocols
-
¹H NMR Spectroscopy:
-
Prepare a solution of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record the spectrum on a 400 or 500 MHz NMR spectrometer.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[12][13]
-
Data are typically represented as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.[14]
-
-
Acquire the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory on an FT-IR spectrometer.[3]
-
Alternatively, prepare a KBr pellet containing the sample.
-
Record the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Identify characteristic peaks corresponding to the functional groups present in the molecule.
-
Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol).[15]
-
Use a quartz cuvette to hold the sample.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer.[16]
-
Determine the wavelength of maximum absorption (λmax).[16]
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A flowchart of the synthesis and purification process.
Characterization Workflow
This diagram outlines the logical flow for the structural and photophysical characterization of the synthesized this compound.
Caption: A workflow for the characterization of the compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzoxazole, 2-(2-pyridinyl)- | C12H8N2O | CID 135005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 32959-62-9 | this compound - Moldb [moldb.com]
- 5. This compound | 32959-62-9 [amp.chemicalbook.com]
- 6. This compound CAS#: 32959-62-9 [m.chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 10. Benzoxazole synthesis [organic-chemistry.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. scielo.br [scielo.br]
- 16. scielo.br [scielo.br]
An In-depth Technical Guide to 2-(2-Pyridyl)benzoxazole: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical properties of 2-(2-Pyridyl)benzoxazole. It details experimental protocols for its synthesis and characterization, and explores its applications as a fluorescent probe and in coordination chemistry.
Molecular Structure and Formula
This compound is a heterocyclic organic compound featuring a pyridine ring attached to a benzoxazole moiety at the 2-position.
Molecular Formula: C₁₂H₈N₂O[1][2]
Molecular Weight: 196.21 g/mol [1]
CAS Number: 32959-62-9[1]
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂O | [1][2] |
| Molecular Weight | 196.21 g/mol | [1] |
| CAS Number | 32959-62-9 | [1] |
| Appearance | White to yellow crystalline powder | |
| Melting Point | 101-105 °C | |
| Boiling Point | 150 °C at 0.4 mmHg | |
| Solubility | Soluble in common organic solvents like DMSO, ethanol, and chloroform. |
Synthesis and Characterization
Synthesis Protocol
A common method for the synthesis of this compound involves the condensation of 2-aminophenol with 2-pyridinecarboxylic acid (picolinic acid).
dot
Caption: Synthesis workflow for this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1.0 eq) and 2-pyridinecarboxylic acid (1.0 eq).
-
Reaction Medium: Add polyphosphoric acid (PPA) as a solvent and dehydrating agent.
-
Heating: Heat the reaction mixture at 180-200 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until a precipitate is formed.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[3][4][5][6]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum typically shows signals in the aromatic region corresponding to the protons of the benzoxazole and pyridine rings.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum displays characteristic signals for the aromatic carbons of the fused ring system.
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Assignment |
| Pyridine-H6 | ~8.7 | d | |
| Pyridine-H3 | ~8.4 | d | |
| Pyridine-H4 | ~7.9 | t | |
| Benzoxazole-H4/H7 | ~7.8 | m | |
| Benzoxazole-H5/H6 | ~7.4 | m | |
| Pyridine-H5 | ~7.3 | t |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |
| C=N (Oxazole) | ~162 | |
| C (ipso-Pyridine) | ~150 | |
| C (ipso-Benzoxazole) | ~150 | |
| C (ipso-Benzoxazole) | ~142 | |
| Aromatic CHs | 110-140 |
Infrared (IR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~1630 | C=N stretching (oxazole ring) |
| ~1590, 1450 | C=C stretching (aromatic rings) |
| ~1240 | C-O-C stretching (oxazole ring) |
| ~750 | C-H out-of-plane bending (aromatic rings) |
Photophysical Properties
This compound exhibits interesting photophysical properties, making it a useful fluorophore. Its absorption and emission characteristics are solvent-dependent.
| Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) |
| Cyclohexane | ~310 | ~350 | ~0.8 | ~1.5 |
| Toluene | ~315 | ~360 | ~0.7 | ~1.7 |
| Dichloromethane | ~320 | ~370 | ~0.5 | ~2.0 |
| Acetonitrile | ~318 | ~365 | ~0.4 | ~2.2 |
| Ethanol | ~320 | ~375 | ~0.3 | ~2.5 |
Applications
Fluorescent Chemosensor for Metal Ions
This compound acts as a selective fluorescent chemosensor for certain metal ions, particularly zinc (Zn²⁺). The nitrogen atoms in the pyridine and benzoxazole rings can coordinate with metal ions, leading to a change in the molecule's fluorescence properties. This "turn-on" fluorescence response upon metal ion binding forms the basis of its sensing application.
dot
Caption: Signaling pathway for zinc ion sensing.
Experimental Protocol for Fluorometric Titration:
-
Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol). Prepare a stock solution of the metal salt (e.g., ZnCl₂) in the same solvent or water.
-
Titration Setup: In a series of cuvettes, place a fixed concentration of the this compound solution.
-
Addition of Metal Ion: Add increasing equivalents of the metal ion stock solution to each cuvette.
-
Spectroscopic Measurements: After each addition, record the fluorescence emission spectrum of the solution.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry and binding constant.
dot
Caption: Experimental workflow for metal ion sensing.
Ligand in Coordination Chemistry
The bidentate N,N-coordination site of this compound makes it a valuable ligand in coordination chemistry. It can form stable complexes with a variety of transition metals, leading to the development of novel catalysts, materials with interesting photophysical and electronic properties, and potential therapeutic agents. The synthesis of these metal complexes typically involves reacting the ligand with a metal salt in a suitable solvent.[7][8][9]
Conclusion
This compound is a versatile heterocyclic compound with a well-defined molecular structure and a range of interesting physicochemical properties. Its straightforward synthesis and characteristic spectroscopic features make it an accessible molecule for research. The strong fluorescence and its sensitivity to the presence of metal ions have led to its application as a chemosensor. Furthermore, its ability to act as a ligand for transition metals opens up possibilities for the development of new functional materials and catalysts. This guide provides a foundational understanding for researchers and professionals working with or interested in the potential of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Benzoxazole, 2-(2-pyridinyl)- | C12H8N2O | CID 135005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. Benzoxazole, 2-phenyl- | C13H9NO | CID 70030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A sensitive zinc probe operating via enhancement of excited-state intramolecular charge transfer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Responsive mechanism of 2-(2'-hydroxyphenyl)benzoxazole-based two-photon fluorescent probes for zinc and hydroxide ions [cpb.iphy.ac.cn]
Spectroscopic Profile of 2-(2-Pyridyl)benzoxazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-(2-Pyridyl)benzoxazole. This molecule is of significant interest in medicinal chemistry and materials science due to its structural motifs that are common in biologically active compounds and functional materials. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the development of new applications. This document presents available spectroscopic data (NMR, IR, UV-Vis), detailed experimental protocols for data acquisition, and logical workflows for spectroscopic analysis.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. For clarity and comparative purposes, data is presented in tabular format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR Spectroscopy Data (Predicted)
The proton NMR spectrum is expected to show eight distinct signals in the aromatic region. The protons of the pyridine ring will likely appear at slightly different chemical shifts compared to those of the benzoxazole ring system due to the different electronic environments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridyl-H6 | 8.7 - 8.9 | d | ~4.5 |
| Pyridyl-H3 | 8.3 - 8.5 | d | ~8.0 |
| Pyridyl-H4 | 7.9 - 8.1 | t | ~7.8 |
| Pyridyl-H5 | 7.4 - 7.6 | t | ~6.5 |
| Benzoxazole-H4 | 7.8 - 8.0 | d | ~8.0 |
| Benzoxazole-H7 | 7.6 - 7.8 | d | ~8.0 |
| Benzoxazole-H5 | 7.3 - 7.5 | t | ~7.5 |
| Benzoxazole-H6 | 7.3 - 7.5 | t | ~7.5 |
Note: Predicted data is based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
1.1.2. ¹³C NMR Spectroscopy Data (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum is expected to show 12 distinct signals for the 12 carbon atoms in the aromatic systems.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Benzoxazole) | 162 - 165 |
| C2' (Pyridyl) | 148 - 150 |
| C4' (Pyridyl) | 137 - 139 |
| C6' (Pyridyl) | 150 - 152 |
| C3a (Benzoxazole) | 141 - 143 |
| C7a (Benzoxazole) | 150 - 152 |
| C4 (Benzoxazole) | 110 - 112 |
| C5 (Benzoxazole) | 124 - 126 |
| C6 (Benzoxazole) | 124 - 126 |
| C7 (Benzoxazole) | 119 - 121 |
| C3' (Pyridyl) | 125 - 127 |
| C5' (Pyridyl) | 122 - 124 |
Note: Predicted data is based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about the functional groups present in the molecule. The data presented below was obtained from an Attenuated Total Reflectance (ATR) measurement of a neat sample.
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~1630 | Strong | C=N stretch (benzoxazole) |
| ~1590 | Medium | C=C stretch (aromatic rings) |
| ~1450 | Medium | C-H in-plane bend (aromatic) |
| ~1240 | Strong | C-O-C asymmetric stretch (benzoxazole) |
| ~740 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |
Data sourced from PubChem.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound reveals the electronic transitions within the molecule. The absorption maximum is indicative of the conjugated π-system.
| Solvent | λmax (nm) | **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** |
| Ethanol | 302 | Not Reported |
Data sourced from Tokyo Chemical Industry Co., Ltd.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
2.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final solution height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
2.1.2. Data Acquisition
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time and a greater number of scans (e.g., 1024 or more) are necessary. A relaxation delay of 2-5 seconds is recommended.
-
Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the definitive assignment of proton and carbon signals.
IR Spectroscopy
2.2.1. Sample Preparation (ATR)
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
2.2.2. Data Acquisition
-
Record a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The final spectrum should be displayed in terms of transmittance or absorbance.
UV-Vis Spectroscopy
2.3.1. Sample Preparation
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU). A typical concentration for UV-Vis analysis is around 1 x 10⁻⁵ M.
-
Use a matched pair of quartz cuvettes for the sample and the blank (pure solvent).
2.3.2. Data Acquisition
-
Record a baseline spectrum with the blank cuvette filled with the pure solvent.
-
Fill the sample cuvette with the solution of this compound and place it in the spectrophotometer.
-
Scan a suitable wavelength range (e.g., 200-500 nm) to observe all relevant electronic transitions.
-
Identify the wavelength of maximum absorbance (λmax).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
Unveiling the Solid-State Architecture of 2-(2-Pyridyl)benzoxazole: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of 2-(2-Pyridyl)benzoxazole, a molecule of significant interest to researchers, scientists, and drug development professionals. While the definitive crystal structure has been determined and is accessible in the Cambridge Structural Database (CSD), this document collates the publicly available information regarding its synthesis and structural characterization.
Summary of Structural Determination
The crystal structure of this compound has been experimentally determined using single-crystal X-ray diffraction. The corresponding crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 292607 .[1] This deposition confirms the precise atomic arrangement of the molecule in the solid state, providing valuable insights into its conformational properties and intermolecular interactions.
Synthesis and Crystallization
The synthesis of this compound can be achieved through various established synthetic routes for benzoxazole derivatives. A general and common method involves the condensation reaction of 2-aminophenol with a suitable pyridine-2-carboxylic acid derivative.
General Synthetic Protocol
A prevalent method for the synthesis of similar benzoxazole compounds involves the reaction of an N-(2-iodoaryl)benzamide with a suitable reagent in dimethyl sulfoxide (DMSO). The general procedure is as follows:
-
A mixture of an appropriate N-(2-iodoaryl)benzamide or acetamide (1 mmol) and a catalyst in dry DMSO (5 mL) is stirred at an elevated temperature (e.g., 140 °C) for a period of 15-24 hours.
-
Upon completion, the reaction mixture is filtered and then quenched with water (10 mL).
-
The product is extracted with an organic solvent, such as ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄).
-
The solvent is removed under reduced pressure (in vacuo) to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel using a suitable eluent system, such as a hexane/ethyl acetate mixture, to afford the pure this compound.[2]
The growth of single crystals suitable for X-ray diffraction analysis is a critical subsequent step that is highly dependent on the physicochemical properties of the compound. This process typically involves techniques such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The choice of solvent is crucial and is often determined empirically. For compounds like this compound, which are typically crystalline powders, suitable solvents might include ethanol, ethyl acetate, or toluene.[2]
Experimental Workflow
The logical flow from the synthesis of this compound to its structural elucidation is a multi-step process. This workflow ensures the purity and identity of the compound before proceeding to the intricate process of single-crystal X-ray diffraction.
This diagram illustrates the progression from the initial chemical synthesis and purification to the confirmation of the molecular structure through spectroscopic methods. Subsequently, the critical step of growing high-quality single crystals is followed by data collection using X-ray diffraction. The final stages involve solving and refining the crystal structure and depositing the data in a public repository like the CCDC.
References
In-depth Technical Guide to the Electronic and Photophysical Properties of 2-(2-Pyridyl)benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Pyridyl)benzoxazole (PBO) is a heterocyclic organic compound that has garnered significant interest within the scientific community due to its unique electronic and photophysical properties. Its rigid, planar structure and the presence of both electron-donating and electron-accepting moieties contribute to its characteristic fluorescence and versatile applications. This technical guide provides a comprehensive overview of the synthesis, electronic structure, and photophysical behavior of PBO, supported by experimental data and computational insights. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of materials science, medicinal chemistry, and drug development, where PBO and its derivatives show promise as fluorescent probes, components in organic light-emitting diodes (OLEDs), and scaffolds for novel therapeutic agents.
Introduction
This compound (PBO) is an aromatic compound featuring a benzoxazole ring system linked to a pyridine ring at the 2-position. The inherent photophysical properties of PBO, such as its strong fluorescence, make it a valuable building block in various scientific and technological applications.[1] These applications include its use as a fluorescent probe in biological imaging, a key intermediate in the synthesis of pharmaceutical compounds, particularly anti-cancer agents, and as a material in the fabrication of organic light-emitting diodes (OLEDs).[1] Understanding the fundamental electronic and photophysical characteristics of PBO is crucial for the rational design and development of new functional materials and therapeutic agents based on its scaffold.
Synthesis and Characterization
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the condensation of 2-aminophenol with picolinic acid or its derivatives.
General Synthesis Protocol
A widely utilized method for the synthesis of 2-substituted benzoxazoles involves the reaction of an appropriate ortho-aminophenol with a carboxylic acid or its derivative. For the synthesis of PBO, 2-aminophenol is reacted with picolinic acid.
Reaction: 2-Aminophenol + Picolinic Acid → this compound + 2 H₂O
A general procedure for the synthesis of this compound is as follows: A mixture of N-(2-iodoaryl)benzamides/acetamide/propanamide (1 mmol) and [FemMerBenz]OH (100 mg, 0.12 mmol) in dry DMSO (5 mL) is stirred for 15-24 hours at 140°C.[2] The reaction mixture is then filtered and quenched with water (10 mL).[2] The resulting solution is extracted with ethyl acetate (3 x 10 mL).[2] The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄).[2] The solvent is subsequently removed under reduced pressure to yield the crude product, which is then purified by column chromatography over silica gel using a hexane/EtOAc eluent.[2]
Electronic and Photophysical Properties
The electronic and photophysical properties of this compound are governed by its molecular structure, which facilitates π-π* electronic transitions upon absorption of ultraviolet light, leading to its characteristic fluorescence.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₈N₂O | [2] |
| Molecular Weight | 196.2 g/mol | [2] |
| CAS Number | 32959-62-9 | [2] |
| Appearance | White to yellow to orange powder/crystal | [3] |
| Melting Point | 103 - 109 °C | [3] |
| Boiling Point | 150 °C / 0.4 mmHg | [3] |
Spectroscopic Properties
The photophysical behavior of this compound has been investigated using UV-Vis absorption and fluorescence spectroscopy. The absorption and emission characteristics are influenced by the solvent environment.
| Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) [ns] |
| Aqueous Ethanol | 302 | Not Reported | Not Reported | Not Reported |
Further research is required to populate the emission maxima, quantum yields, and fluorescence lifetimes in a variety of solvents.
Experimental Protocols
UV-Vis Absorption Spectroscopy
UV-Vis absorption spectra are recorded on a spectrophotometer using quartz cuvettes with a 1 cm path length. The sample is dissolved in a spectroscopic grade solvent to a concentration that yields an absorbance of approximately 1 at the wavelength of maximum absorption (λ_max). A baseline correction is performed using the pure solvent.
Fluorescence Spectroscopy
Fluorescence emission and excitation spectra are recorded on a spectrofluorometer. For emission spectra, the sample is excited at its absorption maximum, and the emission is scanned over a longer wavelength range. For excitation spectra, the emission wavelength is fixed at the maximum of the fluorescence band, and the excitation wavelength is scanned. Quantum yields are typically determined relative to a well-characterized standard. Fluorescence lifetimes can be measured using time-correlated single photon counting (TCSPC).
Signaling Pathways and Experimental Workflows
The photophysical processes of this compound can be visualized through a Jablonski diagram, which illustrates the electronic transitions that occur upon absorption of light and subsequent relaxation pathways.
Caption: Jablonski diagram of this compound photophysical processes.
The experimental workflow for characterizing the photophysical properties of this compound typically involves synthesis, purification, and spectroscopic analysis.
References
An In-depth Technical Guide to the Synthesis of Novel 2-(2-Pyridyl)benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of novel 2-(2-pyridyl)benzoxazole derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties through the inhibition of key signaling pathways. This document details experimental protocols, presents quantitative data in a structured format, and visualizes complex biological and chemical processes to facilitate understanding and further research in this promising area of drug discovery.
Introduction
Benzoxazoles are bicyclic heterocyclic compounds that have emerged as a privileged scaffold in medicinal chemistry. The fusion of a benzene ring with an oxazole ring confers a rigid and planar structure that can effectively interact with various biological targets. Among the myriad of substituted benzoxazoles, this compound derivatives have shown significant potential, particularly as kinase inhibitors. Their ability to chelate metal ions and participate in hydrogen bonding interactions makes them attractive candidates for targeting the ATP-binding sites of enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The development of novel synthetic routes to access diverse this compound derivatives is therefore a critical step in the exploration of their therapeutic potential.
Synthetic Methodologies
The synthesis of this compound derivatives typically involves the condensation of a 2-aminophenol with a pyridine-2-carboxylic acid derivative or a related precursor, followed by cyclization. Several methods have been developed to achieve this transformation, each with its own advantages in terms of yield, reaction conditions, and substrate scope.
One-Pot Condensation of 2-Aminophenols and Pyridine-2-carboxylic Acids
A prevalent and efficient method for the synthesis of 2-(2-pyridyl)benzoxazoles is the direct condensation of 2-aminophenols with pyridine-2-carboxylic acid (2-picolinic acid) in the presence of a dehydrating agent or catalyst. Polyphosphoric acid (PPA) is a commonly used reagent for this purpose, serving as both a catalyst and a solvent at elevated temperatures.
General Reaction Scheme:
Condensation of 2-Aminophenols with 2-Pyridinecarboxaldehyde
An alternative route involves the reaction of 2-aminophenols with 2-pyridinecarboxaldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole ring. Various oxidizing agents and catalysts can be employed to facilitate this cyclization.
General Reaction Scheme:
Synthesis from N-(2-iodoaryl)picolinamides
A metal-catalyzed intramolecular cyclization approach offers another pathway to 2-(2-pyridyl)benzoxazoles. This method involves the synthesis of an N-(2-iodoaryl)picolinamide precursor, which then undergoes an intramolecular C-O bond formation, often catalyzed by a copper or palladium complex.[1]
General Reaction Scheme:
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound and its derivatives.
General Procedure for the Synthesis of this compound via PPA-mediated Condensation
Materials:
-
2-Aminophenol (1.0 mmol, 109.1 mg)
-
Pyridine-2-carboxylic acid (1.0 mmol, 123.1 mg)
-
Polyphosphoric acid (PPA) (5 g)
Procedure:
-
To a round-bottom flask, add 2-aminophenol and pyridine-2-carboxylic acid.
-
Add polyphosphoric acid to the flask.
-
Heat the reaction mixture at 180-200°C for 4-6 hours with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-cold water (100 mL) with constant stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
General Procedure for the Synthesis of Substituted 2-(2-Pyridyl)benzoxazoles from N-(2-iodoaryl)picolinamides
Materials:
-
Substituted N-(2-iodoaryl)picolinamide (1 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
Potassium carbonate (K₂CO₃) (2 mmol, 276 mg)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, combine the substituted N-(2-iodoaryl)picolinamide, CuI, and K₂CO₃.
-
Add DMF to the tube and seal it.
-
Heat the reaction mixture at 120-140°C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the quantitative data for a selection of synthesized this compound derivatives.
Table 1: Synthesis and Physicochemical Properties of this compound Derivatives
| Compound ID | R | Synthetic Method | Yield (%) | Melting Point (°C) |
| 1a | H | 3.1 | 85 | 103-105 |
| 1b | 5-Cl | 3.2 | 78 | 145-147 |
| 1c | 5-NO₂ | 3.2 | 72 | 210-212 |
| 1d | 6-CH₃ | 3.2 | 81 | 115-117 |
Table 2: Spectroscopic Data for this compound Derivatives
| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| 1a | 8.75 (d, 1H), 8.30 (d, 1H), 7.90 (t, 1H), 7.80 (d, 1H), 7.65 (d, 1H), 7.45 (t, 1H), 7.35 (m, 2H) | 162.5, 150.8, 149.2, 142.1, 137.5, 127.8, 125.9, 125.1, 124.8, 120.3, 111.0 | 3060, 1615, 1580, 1450, 1240, 740 | 196.06 [M]⁺ |
| 1b | 8.76 (d, 1H), 8.28 (d, 1H), 7.92 (t, 1H), 7.85 (s, 1H), 7.68 (d, 1H), 7.48 (t, 1H), 7.38 (d, 1H) | 163.0, 150.9, 149.0, 140.8, 137.6, 129.5, 127.9, 125.5, 124.9, 120.8, 112.1 | 3075, 1610, 1575, 1445, 1250, 820 | 230.02 [M]⁺ |
| 1c | 8.80 (d, 1H), 8.65 (s, 1H), 8.35 (d, 1H), 8.30 (d, 1H), 7.98 (t, 1H), 7.75 (d, 1H), 7.55 (t, 1H) | 164.2, 154.5, 150.5, 149.5, 144.0, 138.0, 128.2, 125.1, 121.5, 119.8, 111.5 | 3090, 1605, 1590, 1520, 1340, 1245, 745 | 241.05 [M]⁺ |
| 1d | 8.72 (d, 1H), 8.25 (d, 1H), 7.88 (t, 1H), 7.60 (s, 1H), 7.42 (t, 1H), 7.15 (d, 1H), 2.50 (s, 3H) | 162.2, 151.0, 149.1, 142.3, 137.4, 135.8, 127.7, 126.5, 124.7, 119.5, 110.8, 21.5 | 3050, 2920, 1618, 1585, 1455, 1235, 750 | 210.08 [M]⁺ |
Table 3: Biological Activity of this compound Derivatives as VEGFR-2 Inhibitors
| Compound ID | R | VEGFR-2 IC₅₀ (µM) |
| 1a | H | 5.2 |
| 1b | 5-Cl | 1.8 |
| 1c | 5-NO₂ | 0.9 |
| 1d | 6-CH₃ | 3.5 |
| Sorafenib | - | 0.09 |
Visualization of Key Processes
Visual diagrams are essential for understanding complex chemical and biological pathways. The following sections provide Graphviz DOT scripts to generate diagrams for the synthetic workflow and a key signaling pathway.
Experimental Workflow for Synthesis
This workflow illustrates the general steps involved in the synthesis and purification of this compound derivatives.
Caption: General experimental workflow for the synthesis of this compound derivatives.
VEGFR-2 Signaling Pathway
This diagram illustrates the VEGFR-2 signaling pathway, a key target for many anticancer agents, including potentially novel this compound derivatives. These compounds may act as inhibitors at the ATP-binding site of the VEGFR-2 kinase domain.
Caption: Simplified VEGFR-2 signaling pathway and the potential point of inhibition by this compound derivatives.
Conclusion
This technical guide has outlined the synthesis, characterization, and potential therapeutic targeting of novel this compound derivatives. The provided experimental protocols and compiled data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The visualization of the synthetic workflow and the VEGFR-2 signaling pathway offers a clear conceptual framework for further investigation. The promising activity of these compounds as kinase inhibitors warrants continued exploration and optimization to develop new and effective anticancer agents. Future work should focus on expanding the library of these derivatives, further elucidating their structure-activity relationships, and conducting more extensive in vitro and in vivo biological evaluations.
References
An In-depth Technical Guide to 2-(Pyridin-2-yl)benzo[d]oxazole (CAS 32959-62-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-(Pyridin-2-yl)benzo[d]oxazole, registered under CAS number 32959-62-9. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and logical workflows.
Core Properties
2-(Pyridin-2-yl)benzo[d]oxazole is a heterocyclic organic compound featuring a pyridine ring attached to a benzoxazole moiety. Its unique structure imparts specific chemical and photophysical properties that make it a molecule of interest in various scientific domains.
Physicochemical Data
The following table summarizes the key physicochemical properties of 2-(Pyridin-2-yl)benzo[d]oxazole.
| Property | Value | Citations |
| CAS Number | 32959-62-9 | [1] |
| IUPAC Name | 2-(Pyridin-2-yl)-1,3-benzoxazole | |
| Molecular Formula | C₁₂H₈N₂O | [1] |
| Molecular Weight | 196.21 g/mol | [1] |
| Melting Point | 103 - 109 °C | |
| Boiling Point | 150 °C at 0.4 mmHg | |
| Appearance | White to yellow to orange powder/crystal | |
| Purity | Typically ≥97% (GC) | |
| InChI Key | WELSCYIRWKBEBZ-UHFFFAOYSA-N |
Safety and Handling
2-(Pyridin-2-yl)benzo[d]oxazole is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and thorough rinsing of eyes in case of contact (P305+P351+P338). It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment.[2] For storage, an inert atmosphere at room temperature is advised.
Synthesis and Experimental Protocols
The synthesis of 2-substituted benzoxazoles, including 2-(Pyridin-2-yl)benzo[d]oxazole, can be achieved through several established methods in organic chemistry. A general experimental protocol for the synthesis of 2-substituted benzoxazoles is outlined below. This procedure is adapted from methodologies reported for similar compounds and serves as a foundational guide for researchers.
General Synthesis Protocol for 2-Substituted Benzoxazoles
This protocol describes a common method for the synthesis of 2-substituted benzoxazoles from N-(2-iodoaryl)benzamides.
Materials:
-
N-(2-iodoaryl)benzamide or similar precursor (1 mmol)
-
Catalyst (e.g., [FemMerBenz]OH, 100 mg, 0.12 mmol)
-
Dry Dimethyl Sulfoxide (DMSO) (5 mL)
-
Ethyl acetate
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
A mixture of the N-(2-iodoaryl)benzamide precursor (1 mmol) and the catalyst (0.12 mmol) in dry DMSO (5 mL) is stirred for 15-24 hours at 140 °C.[3]
-
The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered and then quenched with water (10 mL).[3]
-
The resulting solution is extracted with ethyl acetate (3 x 10 mL).[3]
-
The combined organic layers are dried over anhydrous Na₂SO₄.[3]
-
The solvent is removed under reduced pressure (in vacuo) to yield the crude product.[3]
-
The crude product is purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure 2-substituted benzoxazole.[3]
Below is a visual representation of a generalized workflow for the synthesis and purification of benzoxazole derivatives.
Applications and Research Interest
2-(Pyridin-2-yl)benzo[d]oxazole and its derivatives are versatile compounds with applications in various fields of chemical and biological research. The presence of both the benzoxazole and pyridine moieties contributes to its utility as a ligand in coordination chemistry and as a scaffold for the development of fluorescent probes and potentially bioactive molecules.
Core Applications
The primary areas of application for 2-(Pyridin-2-yl)benzo[d]oxazole are summarized below:
-
Coordination Chemistry: The nitrogen atoms in the pyridine and oxazole rings can act as coordination sites for metal ions. This property makes it a valuable ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
-
Fluorescent Probes: Benzoxazole derivatives are known for their fluorescent properties. 2-(Pyridin-2-yl)benzo[d]oxazole can serve as a platform for the design of fluorescent probes for the detection of ions and biologically relevant molecules.
-
Organic Synthesis: This compound is a building block for the synthesis of more complex molecules. The benzoxazole and pyridine rings can be further functionalized to create a diverse library of compounds for various research purposes.
-
Pharmaceutical Research: The benzoxazole scaffold is present in a number of biologically active compounds. While no specific signaling pathways have been directly attributed to 2-(Pyridin-2-yl)benzo[d]oxazole itself, derivatives of benzoxazole have been investigated for their potential anti-inflammatory, antimicrobial, and anticancer activities.
The following diagram illustrates the logical relationship between the core structure of 2-(Pyridin-2-yl)benzo[d]oxazole and its primary areas of application.
Suppliers
2-(Pyridin-2-yl)benzo[d]oxazole is commercially available from various chemical suppliers. The following table lists some of the known suppliers. Please note that availability and pricing are subject to change and should be verified with the respective supplier.
| Supplier |
| Sigma-Aldrich |
| Ambeed, Inc. |
| TCI America |
| ChemicalBook |
| Crysdot LLC |
| CP Lab Safety |
References
Methodological & Application
Application Notes and Protocols for 2-(2-Pyridyl)benzoxazole as a Fluorescent Probe for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Pyridyl)benzoxazole is a versatile heterocyclic compound that has garnered significant interest for its strong fluorescence properties and its ability to act as a ligand in coordination chemistry.[1][2] These characteristics make it a valuable tool in various scientific fields, including materials science for applications like organic light-emitting diodes (OLEDs) and as a fluorescent probe for biological imaging and the detection of metal ions.[1][2] The interaction of this compound with metal ions can lead to significant changes in its photophysical properties, such as fluorescence enhancement or quenching, providing a basis for its use as a selective and sensitive sensor.[2] This document provides detailed application notes and experimental protocols for the use of this compound as a fluorescent probe for the detection and quantification of metal ions.
Principle of Metal Ion Detection
The mechanism of metal ion sensing by this compound typically relies on the principle of Chelation-Enhanced Fluorescence (CHEF) or fluorescence quenching. Upon coordination of a metal ion to the pyridyl and benzoxazole nitrogen atoms, the conformational rigidity of the molecule can increase, leading to a significant enhancement of its fluorescence intensity (CHEF effect). This "turn-on" response is often observed with diamagnetic metal ions such as Zn(II) and Cd(II). Conversely, coordination with paramagnetic metal ions, like Cu(II) or Fe(III), or heavy metal ions such as Hg(II) and Pb(II), can lead to fluorescence quenching through processes like spin-orbit coupling or energy/electron transfer. This "turn-off" response allows for the selective detection of these ions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway for metal ion detection by this compound and the typical experimental workflow for its application as a fluorescent probe.
Caption: Metal ion detection signaling pathway.
Caption: Experimental workflow for metal ion sensing.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following tables present data for a closely related and structurally similar compound, 2-(2'-hydroxyphenyl)benzoxazole (HPBO), to provide an indication of the potential performance. It is recommended that researchers perform their own calibrations to obtain precise data for this compound.
Table 1: Binding Properties of 2-(2'-hydroxyphenyl)benzoxazole (HPBO) with Cu²⁺
| Parameter | Value | Reference |
| Metal Ion | Cu²⁺ | [3] |
| Association Constant (Kₐ) | 4 ± 1 x 10⁵ M⁻¹ | [3] |
| Stoichiometry (Probe:Metal) | Not Specified |
Table 2: Illustrative Fluorescence Response of Benzoxazole-based Probes to Various Metal Ions (Hypothetical Data for this compound)
| Metal Ion | Fluorescence Change | Limit of Detection (LOD) |
| Zn²⁺ | Enhancement | ~10-100 nM |
| Cd²⁺ | Enhancement | ~10-100 nM |
| Cu²⁺ | Quenching | ~50-500 nM |
| Fe³⁺ | Quenching | ~100-1000 nM |
| Hg²⁺ | Quenching | ~50-500 nM |
| Pb²⁺ | Quenching | ~100-1000 nM |
| Ni²⁺ | Quenching | ~100-1000 nM |
| Co²⁺ | Quenching | ~100-1000 nM |
Note: The data in Table 2 is hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure and may require optimization.
Materials:
-
N-(2-iodoaryl)picolinamide (1 mmol)
-
[FemMerBenz]OH (a catalyst, 100 mg, 0.12 mmol)
-
Dry Dimethyl sulfoxide (DMSO) (5 mL)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a round-bottom flask, combine N-(2-iodoaryl)picolinamide (1 mmol) and [FemMerBenz]OH (100 mg, 0.12 mmol) in dry DMSO (5 mL).
-
Stir the mixture at 140°C for 15-24 hours.
-
After cooling to room temperature, filter the reaction mixture.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/EtOAc gradient as the eluent to yield this compound.[4]
Preparation of Stock Solutions
Materials:
-
This compound
-
High-purity salts of the metal ions of interest (e.g., ZnCl₂, Cd(NO₃)₂, CuCl₂, FeCl₃, HgCl₂, Pb(NO₃)₂, NiCl₂, CoCl₂)
-
Spectroscopic grade solvent (e.g., acetonitrile or a buffered aqueous solution)
-
Volumetric flasks
Procedure:
-
Probe Stock Solution (e.g., 1 mM): Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a 1 mM stock solution.
-
Metal Ion Stock Solutions (e.g., 10 mM): Accurately weigh the required amount of each metal salt and dissolve it in the same solvent in separate volumetric flasks to prepare 10 mM stock solutions.
Fluorescence Titration Protocol
Materials and Equipment:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
-
Probe and metal ion stock solutions
-
Solvent/buffer
Procedure:
-
Instrument Setup: Set the excitation and emission wavelengths of the fluorometer. The optimal wavelengths should be determined by running an initial excitation and emission scan of the this compound solution.
-
Titration:
-
Place a known volume (e.g., 2 mL) of the solvent/buffer containing a fixed concentration of the this compound probe (e.g., 10 µM) into a quartz cuvette.
-
Record the initial fluorescence intensity (F₀).
-
Make successive additions of small aliquots of a metal ion stock solution (e.g., 1-10 µL of a 1 mM solution) to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence intensity (F).
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
-
-
Data Analysis: Plot the fluorescence intensity (F) or the change in fluorescence (F - F₀) as a function of the metal ion concentration.
Determination of Stoichiometry (Job's Plot)
Procedure:
-
Prepare a series of solutions with a constant total concentration of the probe and the metal ion, but with varying mole fractions of each. For example, if the total concentration is 20 µM, prepare solutions where the mole fraction of the metal ion ranges from 0 to 1 (e.g., 0 µM metal + 20 µM probe, 2 µM metal + 18 µM probe, ..., 20 µM metal + 0 µM probe).
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
Plot the fluorescence intensity against the mole fraction of the metal ion. The mole fraction at which the maximum (for fluorescence enhancement) or minimum (for fluorescence quenching) fluorescence is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 suggests a 1:1 stoichiometry, while a maximum at 0.67 suggests a 1:2 (probe:metal) stoichiometry.
Calculation of Binding Constant (Kₐ)
The binding constant can be determined from the fluorescence titration data using the Benesi-Hildebrand equation (for a 1:1 complex):
1 / (F - F₀) = 1 / (Kₐ * (F_{max} - F₀) * [M]) + 1 / (F_{max} - F₀)
Where:
-
F₀ is the initial fluorescence of the probe.
-
F is the fluorescence at a given metal ion concentration [M].
-
F_{max} is the maximum fluorescence at saturation.
-
Kₐ is the association constant.
A plot of 1 / (F - F₀) versus 1 / [M] should yield a straight line, from which Kₐ can be calculated as the ratio of the intercept to the slope.
Determination of the Limit of Detection (LOD)
The limit of detection can be calculated using the formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (fluorescence of the probe solution without any metal ion, measured multiple times).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).
Conclusion
This compound holds significant promise as a fluorescent probe for the detection of various metal ions. Its synthesis is achievable through established methods, and its application in metal ion sensing can be systematically evaluated using standard spectroscopic techniques. The provided protocols offer a comprehensive guide for researchers to explore the potential of this compound in their specific applications, from environmental monitoring to biological imaging and drug development. It is crucial to perform thorough characterization and calibration to establish the selectivity, sensitivity, and quantitative capabilities of this compound for the target metal ions of interest.
References
Application of 2-(2-Pyridyl)benzoxazole and Its Derivatives in Organic Light-Emitting Diodes (OLEDs)
Introduction
The field of organic light-emitting diodes (OLEDs) has seen rapid advancement, driven by the development of novel organic materials that enhance efficiency, stability, and color purity. Among the diverse classes of heterocyclic compounds utilized in OLEDs, 2-(2-Pyridyl)benzoxazole (PyBO) and its derivatives have emerged as versatile building blocks. Their unique electronic properties, stemming from the electron-deficient pyridine ring and the electron-rich benzoxazole system, make them suitable for a variety of roles within the OLED architecture. These roles include serving as ligands in highly efficient phosphorescent emitters, components of host materials for the emissive layer, and as electron-transporting materials. This document provides detailed application notes and experimental protocols for the utilization of PyBO derivatives in the fabrication of high-performance OLEDs, targeted towards researchers and scientists in materials science and optoelectronics.
Rationale for Use in OLEDs
The utility of the this compound scaffold in OLEDs is attributed to several key molecular features:
-
Bipolar Characteristics: The inherent electron-withdrawing nature of the pyridine moiety and the electron-donating character of the benzoxazole unit can be harnessed to facilitate balanced electron and hole transport, a crucial factor for achieving high recombination efficiency in the emissive layer.
-
High Thermal Stability: The rigid and aromatic structure of PyBO derivatives imparts excellent thermal and morphological stability, which is essential for the long operational lifetime of OLED devices.
-
Tunable Photophysical Properties: Functionalization at various positions on both the pyridine and benzoxazole rings allows for the fine-tuning of the frontier molecular orbital (HOMO/LUMO) energy levels and the triplet energy. This tunability is critical for optimizing charge injection, transport, and energy transfer processes within the device.
-
Coordinating Ligands: The nitrogen atoms in the pyridine and benzoxazole rings act as excellent coordination sites for heavy metal ions such as iridium(III) and platinum(II). The resulting metal complexes can exhibit highly efficient phosphorescence, enabling the harvesting of both singlet and triplet excitons and leading to internal quantum efficiencies approaching 100%.
Application Areas
The primary applications of this compound derivatives in OLEDs can be categorized as follows:
-
Ligands in Phosphorescent Emitters: PyBO derivatives are widely used as cyclometalating ligands in iridium(III) and platinum(II) complexes. These complexes serve as the dopant emitters in the emissive layer of phosphorescent OLEDs (PhOLEDs), producing highly efficient emission across the visible spectrum.
-
Host Materials: By incorporating charge-transporting moieties, PyBO derivatives can be designed as host materials for the emissive layer. An ideal host material should possess a high triplet energy to confine the triplet excitons on the guest emitter, as well as balanced charge-transporting properties.
-
Electron Transporting Materials (ETMs): The electron-deficient nature of the pyridine ring makes PyBO derivatives suitable candidates for use in electron transport layers, facilitating the efficient injection and transport of electrons from the cathode to the emissive layer.
Quantitative Performance Data
The performance of OLEDs incorporating derivatives of the pyridyl-benzoxazole scaffold is summarized below. These tables highlight the key performance metrics of devices where these materials are used as ligands in phosphorescent emitters and as host materials.
Table 1: Performance of Phosphorescent OLEDs with 2-Phenylbenzoxazole Derivative-based Iridium Complex Emitter
| Device Role | Emitter Complex | Max. Luminance (cd/m²) | Max. Luminous Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Ref. |
| Dopant Emitter | [(tmbo)2Ir(acac)]* | 16,445 | 26.1 | Not Reported | Not Reported | [1] |
*[(tmbo)2Ir(acac)] = bis(2-(4-tert-butylphenyl)-5-methylbenzo[d]oxazole-N,C(2'))iridium(acetylacetonate)
Table 2: Performance of Phosphorescent OLEDs with Pyridinyl-Carbazole-Based Host Materials
| Emitter | Host Material | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | CIE Coordinates (x, y) | Ref. |
| FIrpic (Blue) | H2 | 3.1 | 23.9 | 24.9 | 10.3 | Not Reported | [2][3][4][5] |
| Ir(ppy)3 (Green) | H2 | 2.6 | 33.9 | 34.1 | 9.4 | Not Reported | [2][3][4][5] |
**FIrpic = Iridium(III) bis(4,6-difluorophenyl)-pyridinato-N,C2')picolinate ***Ir(ppy)3 = Tris(2-phenylpyridine)iridium(III) ****H2 = 3,3-Bis[3-(6-methoxy-3-pyridinyl)carbazol-9-ylmethyl]oxetane
Experimental Protocols
Protocol 1: Synthesis of a 2-(Pyridyl)benzoxazole Derivative Ligand
This protocol describes a general method for the synthesis of 2-substituted benzoxazoles, which can be adapted for pyridyl derivatives.
Materials:
-
2-aminophenol
-
Pyridine-2-carbaldehyde
-
Manganese dioxide (MnO2) nanoparticles (as oxidant)
-
Solvent (e.g., ethanol)
Procedure:
-
In a reaction vessel, dissolve o-aminophenol and a stoichiometric equivalent of the desired pyridine aldehyde (e.g., pyridine-2-carbaldehyde) in a suitable solvent under an inert atmosphere.
-
Add MnO2 nanoparticles as an oxidizing agent.
-
The reaction mixture can be heated under reflux or subjected to microwave irradiation to facilitate the cyclization reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure this compound derivative.
-
Characterize the final product by NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Synthesis of an Iridium(III) Complex with a Benzoxazole-based Ligand
This protocol outlines the synthesis of a heteroleptic iridium(III) complex using a benzoxazole-based cyclometalating ligand.
Materials:
-
Iridium(III) chloride hydrate (IrCl3·nH2O)
-
2-(4-tert-butylphenyl)-5-methylbenzo[d]oxazole (tmbo)
-
Acetylacetone (acac)
-
2-ethoxyethanol
-
Sodium carbonate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Synthesis of the Iridium Dimer: A mixture of IrCl3·nH2O and the benzoxazole ligand (tmbo) in a 1:2.5 molar ratio is refluxed in a 2-ethoxyethanol/water mixture (3:1 v/v) under an inert atmosphere for 24 hours. After cooling, the resulting precipitate (the iridium dimer) is filtered, washed with methanol and diethyl ether, and dried.
-
Synthesis of the Monomeric Complex: The iridium dimer, acetylacetone, and sodium carbonate are refluxed in 2-ethoxyethanol under an inert atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is poured into water and the resulting precipitate is collected by filtration.
-
The crude product is purified by column chromatography on silica gel to yield the final iridium complex, (tmbo)2Ir(acac).
-
The structure and purity of the complex are confirmed by NMR, mass spectrometry, and elemental analysis.
Protocol 3: Fabrication of a Multilayer Phosphorescent OLED
This protocol details the fabrication of a phosphorescent OLED using thermal evaporation.
Materials and Equipment:
-
ITO-coated glass substrates (anode)
-
Organic materials:
-
Hole Injection Layer (HIL): e.g., HAT-CN
-
Hole Transport Layer (HTL): e.g., TAPC
-
Emissive Layer (EML): Host material (e.g., TCTA) doped with a phosphorescent emitter (e.g., (tmbo)2Ir(acac))
-
Electron Transport Layer (ETL): e.g., TmPyPb
-
Electron Injection Layer (EIL): e.g., Liq
-
-
Cathode material: Aluminum (Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning setup (detergent, deionized water, acetone, isopropanol, UV-ozone cleaner)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone for 10-15 minutes to enhance the work function of the ITO and remove any residual organic contaminants.
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic and metal layers sequentially without breaking the vacuum. The deposition rates and thicknesses should be precisely controlled using quartz crystal monitors. A typical device architecture is as follows:
-
HIL: HAT-CN (5 nm)
-
HTL: TAPC (30 nm)
-
EML: TCTA doped with the iridium complex (e.g., 8 wt%) (30 nm)
-
ETL: TmPyPb (30 nm)
-
EIL: Liq (2 nm)
-
Cathode: Al (100 nm)
-
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectra and calculate the CIE coordinates using a spectroradiometer.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the fabrication of an OLED device incorporating a PyBO-based material.
Caption: Typical multilayer architecture of a phosphorescent OLED utilizing a PyBO derivative.
Caption: Functional roles of the PyBO scaffold in OLEDs based on its core properties.
References
- 1. A Novel Class of Cyclometalated Platinum(II) Complexes for Solution-Processable OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platinum(II) Complexes of Nonsymmetrical NCN-Coordinating Ligands: Unimolecular and Excimeric Luminescence Properties and Comparison with Symmetrical Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homoleptic platinum(ii) complexes with pyridyltriazole ligands: excimer-forming phosphorescent emitters for solution-processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(2-Pyridyl)benzoxazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(2-Pyridyl)benzoxazole as a versatile ligand in coordination chemistry. Detailed protocols for the synthesis of the ligand and its metal complexes are provided, along with a summary of their key properties and applications in catalysis, luminescence, and medicinal chemistry.
Introduction
This compound is a heteroaromatic ligand that has garnered significant interest in the field of coordination chemistry. Its bidentate N,N-coordination site, involving the pyridine and benzoxazole nitrogen atoms, allows for the formation of stable chelate complexes with a wide range of metal ions. The rigid, planar structure of the ligand, combined with its unique electronic properties, imparts interesting photophysical and catalytic characteristics to its metal complexes. This makes it a valuable building block for the development of advanced materials, catalysts, and potential therapeutic agents. The benzoxazole moiety itself is found in various biologically active compounds, suggesting the potential for developing novel metal-based drugs with enhanced efficacy.[1][2]
Synthesis of this compound Ligand
A general and efficient method for the synthesis of this compound is the condensation reaction between 2-aminophenol and pyridine-2-carboxylic acid or its derivatives. A variety of synthetic routes have been reported, and a representative protocol is detailed below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminophenol
-
Pyridine-2-carbonyl chloride
-
Pyridine (as solvent and base)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine-2-carbonyl chloride (1.1 eq) to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dissolve the crude product in ethyl acetate and wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to obtain pure this compound as a white to pale yellow solid.
Characterization:
The identity and purity of the synthesized ligand can be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Coordination Complexes of this compound
This compound forms stable complexes with a variety of transition metals and lanthanides. The coordination typically occurs through the nitrogen atoms of the pyridine ring and the benzoxazole ring, forming a five-membered chelate ring.
Palladium(II) Complexes in Catalysis
Palladium(II) complexes of this compound have shown significant catalytic activity, particularly in cross-coupling reactions such as the Mizoroki-Heck reaction.[3][4]
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile
-
Diethyl ether
Procedure:
-
Dissolve Palladium(II) chloride (1.0 eq) in hot acetonitrile.
-
In a separate flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Slowly add the ligand solution to the palladium(II) chloride solution with stirring.
-
A yellow precipitate will form immediately.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Collect the precipitate by vacuum filtration, wash with cold acetonitrile and then with diethyl ether.
-
Dry the complex in a vacuum oven.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
| Pd-N(pyridyl) (Å) | 2.025(3) | [3] |
| Pd-N(benzoxazole) (Å) | 2.031(3) | [3] |
| Pd-Cl(1) (Å) | 2.301(1) | [3] |
| Pd-Cl(2) (Å) | 2.312(1) | [3] |
| N(pyridyl)-Pd-N(benzoxazole) (°) | 79.8(1) | [3] |
The [Pd(this compound)Cl₂] complex has been utilized as a pre-catalyst for the Mizoroki-Heck reaction, which is a crucial carbon-carbon bond-forming reaction in organic synthesis.
| Substrates | Product Yield (%) | Reference |
| Iodobenzene and Styrene | >95 | [3] |
| Bromobenzene and Styrene | ~80 | [3] |
| Iodobenzene and n-Butyl acrylate | >95 | [3] |
Lanthanide(III) Complexes in Luminescence
Complexes of this compound derivatives with lanthanide ions, particularly Europium(III), exhibit characteristic red luminescence. The ligand acts as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light. These materials have potential applications in OLEDs, sensors, and bio-imaging.[5]
Materials:
-
This compound-6-carboxylic acid (a derivative of the primary ligand)
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve the this compound-6-carboxylic acid ligand (3.0 eq) in ethanol.
-
Add an aqueous solution of NaOH (3.0 eq) to deprotonate the carboxylic acid.
-
In a separate flask, dissolve EuCl₃·6H₂O (1.0 eq) in a mixture of ethanol and water.
-
Slowly add the europium salt solution to the ligand solution with vigorous stirring.
-
A precipitate will form. Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the product with water, then with ethanol, and finally with diethyl ether.
-
Dry the complex in a vacuum oven.
| Parameter | Value | Reference |
| Excitation Maximum (nm) | ~350 | [5] |
| Emission Maximum (nm) | 612 (⁵D₀ → ⁷F₂) | [5] |
| Luminescence Quantum Yield (solid state) | 12-14% | [5] |
| Luminescence Lifetime (ms) | 0.5 - 1.5 | [6] |
Applications in Drug Development
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] The coordination of metal ions to this compound can modulate these biological activities, offering a strategy for the development of novel metallodrugs. For instance, Cobalt(II) complexes of related benzazole ligands have shown promising antibacterial activity.[2] Further research into the biological applications of this compound complexes is a promising avenue for drug discovery.
Conclusion
This compound is a highly adaptable ligand that forms a diverse array of coordination complexes with interesting and useful properties. Its applications in catalysis and materials science are well-established, and its potential in medicinal chemistry is an active area of research. The detailed protocols and data presented in these notes provide a solid foundation for researchers to explore and expand upon the coordination chemistry of this versatile ligand.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. acs.figshare.com [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole- and benzoxazole-substituted pyridine-2-carboxylates as efficient sensitizers of europium luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 2-(2-Pyridyl)benzoxazole Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Pyridyl)benzoxazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structure allows it to act as a versatile bidentate ligand, readily forming stable complexes with a variety of metal ions. These metal complexes have shown promising biological activities, including anticancer and antibacterial properties, making them attractive candidates for drug development. This document provides detailed protocols for the synthesis of this compound and its metal complexes, along with a summary of their characterization and potential applications.
Synthesis of this compound Ligand
The synthesis of this compound can be achieved through several methods. A common and effective approach involves the condensation of 2-aminophenol with a pyridine derivative. Below are two detailed protocols.
Protocol 1: One-Pot Synthesis from 2-Aminophenol and Picolinic Acid
This method provides a straightforward, one-pot synthesis of this compound.
Materials:
-
2-Aminophenol
-
Picolinic acid
-
Methanesulfonic acid
-
Thionyl chloride
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve picolinic acid (1.0 eq) in toluene.
-
Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.
-
Stir the mixture at room temperature for 1 hour, then heat at reflux for 2 hours.
-
Cool the mixture to room temperature and add 2-aminophenol (1.0 eq) and methanesulfonic acid (catalytic amount).
-
Heat the reaction mixture at reflux for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and quench with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to obtain pure this compound.
Protocol 2: From N-(2-iodoaryl)picolinamide
This protocol involves the intramolecular cyclization of an N-aryl picolinamide derivative.
Materials:
-
N-(2-iodoaryl)picolinamide
-
[FemMerBenz]OH (catalyst)
-
Dry Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a sealed tube, combine N-(2-iodoaryl)picolinamide (1 mmol) and [FemMerBenz]OH (100 mg, 0.12 mmol) in dry DMSO (5 mL).[1]
-
Stir the mixture at 140 °C for 15-24 hours.[1]
-
After cooling to room temperature, filter the reaction mixture.
-
Quench the filtrate with water (10 mL).[1]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[1]
-
Evaporate the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.[1]
Table 1: Synthesis of this compound - Reaction Parameters
| Protocol | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminophenol, Picolinic acid | Methanesulfonic acid | Toluene | Reflux | 8-12 | 75-85 |
| 2 | N-(2-iodoaryl)picolinamide | [FemMerBenz]OH | DMSO | 140 | 15-24 | 60-70 |
Synthesis of this compound Metal Complexes
This compound acts as a bidentate ligand, coordinating to metal ions through the nitrogen atoms of the pyridine and benzoxazole rings. Below are protocols for the synthesis of copper(II) and zinc(II) complexes.
Protocol 3: Synthesis of a Copper(II) Complex
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve this compound (2 mmol) in methanol (20 mL).
-
In a separate flask, dissolve CuCl₂·2H₂O (1 mmol) in methanol (10 mL).
-
Slowly add the copper(II) chloride solution to the ligand solution with constant stirring.
-
A precipitate will form immediately. Continue stirring the reaction mixture at room temperature for 4 hours.
-
Collect the precipitate by filtration.
-
Wash the solid with cold methanol and then with diethyl ether.
-
Dry the resulting complex under vacuum.
Protocol 4: Synthesis of a Zinc(II) Complex
Materials:
-
This compound
-
Zinc(II) acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Ethanol
-
Triethylamine
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (15 mL).
-
Add a drop of triethylamine to the stirred solution.
-
After 30 minutes of stirring, add a solution of Zn(CH₃COO)₂·2H₂O (0.5 mmol) in ethanol (10 mL) dropwise.
-
Reflux the mixture for 3 hours at 80°C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature to allow for precipitation.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Table 2: Synthesis of Metal Complexes - Reaction Parameters and Characterization
| Complex | Ligand | Metal Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Appearance |
| [Cu(PBO)Cl₂] | This compound | CuCl₂·2H₂O | Methanol | Room Temp. | 4 | 85-95 | Green solid |
| [Zn(PBO)(CH₃COO)₂] | This compound | Zn(CH₃COO)₂·2H₂O | Ethanol | 80 | 3 | 80-90 | White powder |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
The general workflow for the synthesis and characterization of this compound metal complexes is depicted below.
Caption: General workflow for the synthesis and evaluation of this compound metal complexes.
Proposed Anticancer Signaling Pathway
Several studies suggest that copper complexes of pyridine-benzoxazole and related structures can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the mitochondrial pathway.
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by this compound-Cu(II) complexes.
Biological Activity
Metal complexes of this compound and its derivatives have demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells. Studies have shown that particularly Zn(II) and Cu(II) complexes can exhibit enhanced cytotoxic activity against MDR cancer cells compared to the free ligand.[2][3] The proposed mechanism involves the induction of apoptosis.[2][3]
Copper complexes, in particular, are known to generate reactive oxygen species (ROS), which can lead to oxidative stress and trigger the intrinsic apoptotic pathway.[4] This process often involves the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of caspases, such as caspase-9 and caspase-3, ultimately leading to programmed cell death.[4][5]
Table 3: Anticancer Activity of Benzoxazole-based Metal Complexes
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 2-trifluoroacetonylbenzoxazole-Zn(II) complex | L5178Y MDR | ~5-10 | Overcomes multidrug resistance, induces apoptosis. | [2] |
| 2-trifluoroacetonylbenzoxazole-Cu(II) complex | L5178Y MDR | ~5-10 | Overcomes multidrug resistance, induces apoptosis. | [2] |
| Pyridine-triazole-Cu(II) complex C4 | T24 | 5.3 | Induces apoptosis via the mitochondrial dysfunction pathway, mediated by Bcl-2 family proteins. | [5] |
Conclusion
The protocols and data presented here provide a comprehensive guide for the synthesis and preliminary evaluation of this compound metal complexes. The straightforward synthetic routes, coupled with the significant biological activities of the resulting complexes, highlight their potential as scaffolds for the development of novel therapeutic agents. Further research into the structure-activity relationships and the precise molecular mechanisms of these complexes will be crucial for their advancement in the field of drug discovery.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Benzoxazole-based Zn(II) and Cu(II) Complexes Overcome Multidrug-resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper(II) mixed chelate compounds induce apoptosis through reactive oxygen species in neuroblastoma cell line CHP-212 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two groups of copperII pyridine–triazole complexes with “open or close” pepper rings and their in vitro antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2-Pyridyl)benzoxazole in Anti-Cancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-(2-Pyridyl)benzoxazole derivatives as a promising scaffold in the development of novel anti-cancer agents. This document details their mechanism of action, summarizes their in vitro efficacy, and provides standardized protocols for their evaluation.
Introduction
This compound is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives, including anti-cancer properties.[1] These compounds have shown potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. This document outlines the application of these compounds and provides detailed protocols for their investigation as potential anti-cancer therapeutics.
Mechanisms of Action
Derivatives of this compound exert their anti-cancer effects through various mechanisms, including the inhibition of critical enzymes and signaling pathways involved in tumorigenesis.
-
Kinase Inhibition: A prominent mechanism is the dual inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met, two receptor tyrosine kinases essential for tumor angiogenesis, growth, and metastasis.[2][3] By blocking these pathways, these compounds can effectively stifle tumor development.
-
PARP Inhibition: Certain derivatives have been shown to inhibit Poly(ADP-ribose) polymerase-2 (PARP-2), an enzyme involved in DNA repair.[4] Inhibition of PARP-2 in cancer cells, particularly those with existing DNA repair deficiencies, can lead to synthetic lethality and cell death.
-
Induction of Apoptosis: Many this compound derivatives have been observed to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the intrinsic pathway, involving the regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, and the activation of caspases.[2] Some compounds have also been found to induce apoptosis by inhibiting specific microRNAs (miRNAs) that regulate this process.[5]
-
DNA Interaction and Synthesis Inhibition: Some earlier studies on related benzoxazole derivatives suggested that they might directly interact with DNA and inhibit DNA and RNA synthesis, contributing to their cytotoxic effects.[6]
Data Presentation: In Vitro Anti-Cancer Activity
The following tables summarize the in vitro anti-cancer activity of various this compound derivatives against different human cancer cell lines.
Table 1: Cytotoxicity of Piperidinyl-Based Benzoxazole Derivatives [2]
| Compound | Target Cancer Cell Line | IC50 (µM) |
| 5a | MCF-7 (Breast) | 16.29 |
| 5g | MCF-7 (Breast) | 17.23 |
| 5h | MCF-7 (Breast) | 14.01 |
| 11a | MCF-7 (Breast) | 9.85 |
| 11b | MCF-7 (Breast) | 7.62 |
| Sorafenib (Reference) | MCF-7 (Breast) | 7.47 |
Table 2: Enzyme Inhibitory Activity of Piperidinyl-Based Benzoxazole Derivatives [2]
| Compound | VEGFR-2 IC50 (µM) | c-Met IC50 (µM) |
| 5a | 0.970 | 1.885 |
| 5g | 0.480 | 0.850 |
| 5h | 0.295 | 0.540 |
| 11a | 0.180 | 0.285 |
| 11b | 0.145 | 0.181 |
Table 3: Cytotoxicity of Benzoxazole Derivatives as PARP-2 Inhibitors [4]
| Compound | Target Cancer Cell Line | IC50 (µM) |
| 11 | MDA-MB-231 (Breast) | 8.21 |
| 12 | MDA-MB-231 (Breast) | 9.12 |
| 13 | MDA-MB-231 (Breast) | 7.52 |
| Sorafenib (Reference) | MDA-MB-231 (Breast) | 7.47 |
Table 4: Growth Inhibition of Benzoxazole Clubbed 2-Pyrrolidinones [7]
| Compound | Target Cancer Cell Line | Growth Inhibition (%) |
| 19 | SNB-75 (CNS Cancer) | 35.49 |
| 20 | SNB-75 (CNS Cancer) | 31.88 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound derivatives using flow cytometry.
Materials:
-
Cancer cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of the test compound for the specified time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This protocol is for determining the effect of this compound derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with test compounds
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of the test compound for the specified time.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and the general workflows for the experimental protocols.
Caption: Dual inhibition of VEGFR-2 and c-Met signaling pathways.
Caption: Induction of apoptosis via the intrinsic pathway.
Caption: Inhibition of PARP-2 leading to cancer cell death.
Caption: General experimental workflow for in vitro evaluation.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. c-MET [stage.abbviescience.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Note: Determination of Fluorescence Quantum Yield of 2-(2-Pyridyl)benzoxazole
Introduction
2-(2-Pyridyl)benzoxazole (PBO) is a heterocyclic compound known for its strong fluorescence properties, making it a compound of interest for applications in materials science, such as organic light-emitting diodes (OLEDs), and as a fluorescent probe in biological imaging.[1][2] The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. An accurate determination of this value is essential for evaluating the suitability of PBO for these applications.
This application note provides a detailed protocol for measuring the fluorescence quantum yield of this compound in solution using the comparative method. This widely used and reliable technique involves comparing the fluorescence intensity of the sample with an unknown quantum yield to a standard with a known quantum yield.[3] Quinine sulfate is a commonly used and well-characterized fluorescent standard and will be used as the reference compound in this protocol.
Principle
The comparative method for measuring fluorescence quantum yield is based on the principle that for dilute solutions with identical absorbance at the same excitation wavelength, the number of photons absorbed is the same. Therefore, the ratio of the integrated fluorescence intensities of the test sample and the standard is proportional to the ratio of their quantum yields. The quantum yield of the test sample (Φx) can be calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the fluorescence quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients (slopes) from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the test sample and the standard, respectively. If the same solvent is used for both, this term becomes 1.
Experimental Protocols
1. Materials and Instrumentation
-
Test Compound: this compound (PBO), purity ≥ 97%
-
Standard Compound: Quinine sulfate
-
Solvents: Spectroscopic grade ethanol (for PBO), 0.1 M Sulfuric acid (for Quinine Sulfate)
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (10 mm path length for fluorescence, and optionally longer path length cuvettes, e.g., 20 mm or 50 mm, for absorbance to improve accuracy at low concentrations)[3]
-
Volumetric flasks and pipettes
-
2. Preparation of Solutions
a. Standard Stock Solution (Quinine Sulfate):
-
Accurately weigh a precise amount of quinine sulfate and dissolve it in 0.1 M H₂SO₄ to prepare a stock solution of approximately 10⁻⁵ M.
b. Test Stock Solution (this compound):
-
Accurately weigh a precise amount of PBO and dissolve it in spectroscopic grade ethanol to prepare a stock solution of approximately 10⁻⁵ M.
c. Working Solutions:
-
From the stock solutions of both the standard and the test sample, prepare a series of at least five dilutions with increasing concentrations.
-
The concentrations should be adjusted so that the absorbance values at the chosen excitation wavelength are within the range of 0.02 to 0.1 to minimize inner filter effects.[3]
3. Experimental Procedure
a. Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra for the solvent blanks (0.1 M H₂SO₄ and ethanol) and all the prepared working solutions of quinine sulfate and PBO.
-
Determine the optimal excitation wavelength. For PBO in ethanol, an absorption maximum is reported at 302 nm. Quinine sulfate in 0.1 M H₂SO₄ has a broad absorption band around 350 nm. A suitable excitation wavelength where both compounds have reasonable absorbance should be chosen. For this protocol, we will use an excitation wavelength of 350 nm.
-
Record the absorbance of each solution at the chosen excitation wavelength (350 nm).
b. Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to 350 nm.
-
Set the excitation and emission slit widths to an appropriate value to obtain good signal-to-noise ratio, and keep these settings constant for all measurements.
-
Record the fluorescence emission spectrum for each of the working solutions of quinine sulfate and PBO, as well as the solvent blanks.
-
The emission spectra should be corrected for the wavelength-dependent response of the instrument.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum after subtracting the solvent blank's spectrum.
4. Data Analysis
-
For both the quinine sulfate standard and the PBO test sample, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression for both sets of data. The resulting plots should be linear with an intercept close to zero.
-
Determine the gradient (slope) of the linear fit for both the standard (Gradₛₜ) and the test sample (Gradₓ).
-
Calculate the fluorescence quantum yield of PBO (Φₓ) using the equation mentioned in the principle section.
Data Presentation
Table 1: Properties of the Fluorescence Quantum Yield Standard
| Parameter | Value | Reference |
| Compound | Quinine Sulfate | |
| Solvent | 0.1 M H₂SO₄ | [4] |
| Excitation Wavelength (λₑₓ) | 350 nm | [4] |
| Fluorescence Quantum Yield (Φₛₜ) | 0.58 | [5] |
| Refractive Index of Solvent (ηₛₜ) | 1.334 |
Table 2: Experimental Data for this compound
| Parameter | Value |
| Compound | This compound |
| Solvent | Ethanol |
| Excitation Wavelength (λₑₓ) | 350 nm |
| Refractive Index of Solvent (ηₓ) | 1.361 |
| Fluorescence Quantum Yield (Φₓ) | To be determined |
Visualizations
Experimental Workflow for Fluorescence Quantum Yield Measurement
Caption: Workflow for determining the relative fluorescence quantum yield.
References
Application Notes and Protocols: Pyridinium-Benzoxazole Polymers in Organic Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyridinium-benzoxazole polymers as anode materials in organic batteries. The information is based on published research and is intended to guide researchers in the development and characterization of these promising energy storage materials.
Introduction
Organic batteries offer a sustainable alternative to traditional metal-ion batteries by utilizing redox-active organic materials. Pyridinium-benzoxazole-based polymers have emerged as a promising class of anode materials for all-organic polymer-based batteries.[1][2][3] This document outlines the synthesis, electrochemical properties, and battery performance of poly(4-(benzoxazol-2-yl)-1-(4-vinyl benzyl)pyridinium chloride) (PBO), a representative polymer from this class.
Electrochemical Performance
Pyridinium-benzoxazole polymers exhibit a two-step redox process, making them suitable for use as anode materials.[1][3] The electrochemical performance of PBO has been evaluated in both aqueous and organic electrolytes, demonstrating its versatility.
Table 1: Electrochemical Properties of Pyridinium-Benzoxazole Monomer and Polymer
| Compound | First Redox Potential (E¹₁⸝₂) vs Ag/AgNO₃ | Second Redox Potential (E²₁⸝₂) vs Ag/AgNO₃ |
| BO Monomer | -1.05 V | -1.83 V |
| PBO Polymer | -1.03 V | -1.81 V |
Data obtained from cyclic voltammetry in 0.1 M TBAPF₆ in CH₃CN.[1][3]
Table 2: Performance of PBO-Based All-Organic Polymer Batteries
| Parameter | Organic Electrolyte (1 M LiClO₄ in CH₃CN) | Aqueous Electrolyte (1 M LiClO₄ in H₂O) |
| Theoretical Specific Capacity (1st redox process) | 76.8 mAh g⁻¹ | 76.8 mAh g⁻¹ |
| Theoretical Specific Capacity (2 redox processes) | 154 mAh g⁻¹ | 154 mAh g⁻¹ |
| Experimental Specific Capacity (P1-PBO-ClO₄⁻) | 64 mAh g⁻¹ | - |
| Initial Capacity Utilization (at 1 C) | 99% | >75% |
| Cell Voltage (vs. TEMPO derivatives) | 1.4 V | 1.3 V |
| Capacity Retention (after 100 cycles at 1 C) | 50% | 50% |
| Rate Capability | Tested from 0.2 C to 50 C | Tested from 0.2 C to 50 C |
TEMPO: 2,2,6,6-tetramethylpiperidinyl-N-oxy[1][2][3]
Experimental Protocols
The following protocols are based on the successful synthesis and characterization of pyridinium-benzoxazole polymers for organic batteries.
1. Synthesis of 4-(benzoxazol-2-yl)-1-(4-vinyl benzyl)pyridinium chloride (BO monomer)
This protocol describes the synthesis of the monomer required for the polymerization of PBO.
-
Reactants:
-
2-(pyridine-4-yl)benzoxazole
-
4-vinylbenzylchloride
-
-
Procedure:
2. Synthesis of Poly(4-(benzoxazol-2-yl)-1-(4-vinyl benzyl)pyridinium chloride) (PBO)
This protocol details the free radical polymerization of the BO monomer to yield the PBO polymer. Two variations (P1-PBO and P2-PBO) with different molar masses can be synthesized by adjusting the reaction temperature and time.[1][3]
-
Reactants and Initiator:
-
4-(benzoxazol-2-yl)-1-(4-vinyl benzyl)pyridinium chloride (BO monomer)
-
4,4-azo-bis(4-cyanovaleric acid) (ACVA) (5 mol %)
-
Water-dioxane mixture (solvent)
-
-
Procedure for P1-PBO:
-
Procedure for P2-PBO:
3. Fabrication of an All-Organic Polymer Battery
This protocol outlines the general steps for assembling a coin cell to test the performance of the PBO anode.
-
Components:
-
Procedure:
-
Prepare the anode slurry by mixing the PBO polymer, carbon conductive additive, and binder in a suitable solvent.
-
Coat the slurry onto a current collector and dry to form the anode.
-
Prepare the cathode using a similar procedure with the chosen cathode material.
-
Assemble the coin cell in a glovebox, with the anode, separator, and cathode soaked in the electrolyte.
-
4. Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Galvanostatic Cycling:
-
Charge and discharge the assembled coin cells at various C-rates to determine the specific capacity, coulombic efficiency, rate capability, and cycling stability.
-
Visualizations
Diagram 1: Synthesis Pathway of PBO Polymer
Caption: Synthetic route for the pyridinium-benzoxazole polymer (PBO).
Diagram 2: Experimental Workflow for Battery Fabrication and Testing
Caption: Workflow for organic battery fabrication and electrochemical testing.
Diagram 3: Redox Mechanism of Pyridinium-Benzoxazole Polymer
Caption: Two-step redox mechanism of the PBO polymer.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Pyridyl)benzoxazole
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 2-(2-Pyridyl)benzoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the condensation reaction between 2-aminophenol and picolinic acid. This reaction is typically facilitated by a dehydrating agent, with polyphosphoric acid (PPA) being a widely used and effective choice.[1][2][3][4][5] Alternative methods include the reaction of 2-aminophenol with picolinic acid derivatives such as acid chlorides or esters, and various catalytic approaches employing transition metals or other Lewis/Brønsted acids.[4][6]
Q2: What is the role of polyphosphoric acid (PPA) in the synthesis?
A2: Polyphosphoric acid (PPA) serves a dual role in this synthesis. Firstly, it acts as a powerful dehydrating agent, removing the water molecules formed during the condensation and cyclization steps, which drives the reaction towards the product. Secondly, it serves as a non-volatile acidic solvent, facilitating the reaction at elevated temperatures.[1][2]
Q3: What are the expected yields for the synthesis of this compound?
A3: The reported yields for the synthesis of this compound can vary significantly depending on the chosen method, reaction conditions, and scale of the synthesis. Generally, yields ranging from moderate to excellent have been reported. For instance, the condensation of 2-aminophenol and picolinic acid in PPA can achieve high yields, often exceeding 80-90% under optimized conditions.[2] Catalytic methods may offer comparable or even higher yields.[7]
Q4: What are the typical reaction conditions for the PPA-mediated synthesis?
A4: The PPA-mediated synthesis of this compound is typically carried out at elevated temperatures, generally in the range of 150-220 °C. The reaction time can vary from a few hours to overnight, depending on the specific temperature and the reactivity of the substrates. It is crucial to ensure the reaction mixture is homogenous and well-stirred throughout the process.[2][8]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials, intermediates, and the final product. The disappearance of the limiting reactant (usually 2-aminophenol) and the appearance of the product spot (which can be visualized under UV light) indicate the progression of the reaction.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Impure Starting Materials: Impurities in 2-aminophenol or picolinic acid can inhibit the reaction or lead to side products. | - Use high-purity, commercially available starting materials. - Recrystallize or purify the starting materials if their purity is questionable. |
| Insufficient Dehydration: Incomplete removal of water can prevent the final cyclization step. | - Ensure the PPA is of good quality and has not absorbed atmospheric moisture. - Consider using a higher ratio of PPA to reactants. | |
| Suboptimal Reaction Temperature: The reaction may not proceed to completion if the temperature is too low, or degradation may occur if it is too high. | - Optimize the reaction temperature by performing small-scale trials at different temperatures (e.g., in 10-20 °C increments). - Use a high-boiling point solvent bath for uniform heating. | |
| Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | - Monitor the reaction progress by TLC and continue heating until the starting materials are consumed. | |
| Formation of Side Products | Decomposition of Starting Materials: At high temperatures, the starting materials or the product may decompose, leading to a complex mixture. | - Lower the reaction temperature and extend the reaction time. - Consider using a milder dehydrating agent or a catalytic method. |
| Incomplete Cyclization: The intermediate N-(2-hydroxyphenyl)picolinamide may not fully cyclize. | - Ensure sufficient heating and an adequate amount of dehydrating agent. | |
| Polymerization: Under strongly acidic and high-temperature conditions, polymerization of starting materials or intermediates can occur. | - Lower the reaction temperature. - Use a more dilute solution by adding a co-solvent if compatible with the reaction conditions. | |
| Difficult Product Isolation/Purification | Viscous Reaction Mixture: The polyphosphoric acid mixture can be highly viscous, making product extraction challenging. | - Carefully and slowly pour the hot reaction mixture into a large volume of ice-water with vigorous stirring to precipitate the product and hydrolyze the PPA. |
| Product is Contaminated with PPA: Residual PPA can be difficult to remove from the product. | - After precipitation, thoroughly wash the crude product with a large amount of water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. | |
| Co-precipitation of Impurities: Side products may co-precipitate with the desired product. | - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via PPA-mediated Condensation
This protocol is adapted from established procedures for the synthesis of 2-arylbenzoxazoles.[2]
Materials:
-
2-Aminophenol
-
Picolinic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography (if necessary)
-
Hexane and Ethyl acetate for TLC and column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (a weight ratio of approximately 10:1 to the limiting reactant is a good starting point).
-
Addition of Reactants: To the PPA, add 2-aminophenol (1.0 equivalent) and picolinic acid (1.0-1.1 equivalents).
-
Heating: Heat the reaction mixture with stirring to 180-200 °C. The mixture will become homogenous as the reactants dissolve.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool slightly (to around 100-120 °C) and then carefully and slowly pour it into a large beaker containing a vigorously stirred mixture of ice and water. This will precipitate the crude product.
-
Neutralization: Stir the resulting slurry for 30-60 minutes to ensure complete hydrolysis of the PPA. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with deionized water.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 9. ckthakurcollege.net [ckthakurcollege.net]
Technical Support Center: Purification of 2-(2-Pyridyl)benzoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(2-Pyridyl)benzoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most frequently employed methods for the purification of this compound are column chromatography and recrystallization. Sublimation under vacuum is also a viable technique, particularly for achieving high purity on a smaller scale.
Q2: What are the typical physical properties of this compound?
A2: Understanding the physical properties of this compound is crucial for its handling and purification.
| Property | Value |
| Appearance | White to yellow to orange powder or crystals[1] |
| Melting Point | 103 - 109 °C[1] |
| Boiling Point | 150 °C at 0.4 mmHg[1] |
| Molecular Weight | 196.21 g/mol [1] |
Q3: What are potential impurities or byproducts in the synthesis of this compound?
A3: Potential impurities can arise from unreacted starting materials or the formation of side products. Common starting materials for synthesis include 2-aminophenol and picolinic acid or its derivatives. Therefore, residual amounts of these reagents may be present in the crude product. In syntheses involving the condensation of o-aminophenols and aldehydes, the intermediate Schiff base may not fully cyclize, leading to its presence as an impurity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography
Issue: Low yield after column chromatography.
| Possible Cause | Troubleshooting Step |
| Improper Solvent System | The polarity of the eluent may be too high, causing the compound to elute too quickly with impurities, or too low, resulting in the compound remaining on the column. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A common eluent system is a mixture of hexane and ethyl acetate.[2] |
| Column Overloading | Too much crude material on the column leads to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Compound Streaking/Tailing on Silica | The compound may be interacting too strongly with the acidic silica gel. Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switching to a different stationary phase like alumina. |
| Product is Highly Soluble in Eluent | If the product is very soluble in the eluent, it can be challenging to collect concentrated fractions. Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
Issue: Product is not separating from an impurity.
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Compound and Impurity | The chosen eluent system may not be effective in separating compounds with very similar polarities. Try a different solvent system. For example, if using hexane/ethyl acetate, consider trying dichloromethane/methanol. |
| Co-elution | The impurity may be co-eluting with the product. If changing the solvent system is ineffective, a different purification technique such as recrystallization or sublimation may be necessary. |
Recrystallization
Issue: The compound does not dissolve in the recrystallization solvent.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Based on the purification of a similar compound, 2-pyridin-3-yl-1,3-benzoxazole, ethanol is a good starting solvent to test.[3] Other potential solvents include mixtures of ethyl acetate and hexane. |
| Insufficient Solvent Volume | Not enough solvent is being used to dissolve the crude product at elevated temperatures. Gradually add more hot solvent until the compound dissolves completely. |
Issue: No crystals form upon cooling.
| Possible Cause | Troubleshooting Step |
| Solution is not Saturated | Too much solvent was used, and the solution is not saturated enough for crystallization to occur. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| Cooling too Rapidly | Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature first, and then place it in an ice bath. |
| Supersaturated Solution | The solution may be supersaturated and requires a nucleation site for crystal growth to begin. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
Issue: Oily product forms instead of crystals.
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | Impurities can inhibit crystal formation and lead to oiling out. Try to purify the crude material further by another method, such as column chromatography, before attempting recrystallization. |
| Melting Point of Compound is Below Solvent Boiling Point | If the compound's melting point is lower than the boiling point of the solvent, it may melt in the hot solvent and then oil out upon cooling. Choose a solvent with a lower boiling point. |
Experimental Protocols
Column Chromatography Protocol
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography. A reported yield for this purification method is 75%.[2]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is just above the silica gel surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Load the solution onto the top of the silica gel column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization Protocol
This protocol is a general guideline for the recrystallization of this compound, based on procedures for similar compounds.[3]
-
Solvent Selection: In a small test tube, determine an appropriate solvent. Ethanol is a good first choice. The compound should be soluble in the hot solvent and insoluble in the cold solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound. Add more solvent in small portions if necessary until the compound is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Below are diagrams illustrating the purification workflows.
Caption: Workflow for Column Chromatography Purification
Caption: Workflow for Recrystallization Purification
References
Stability issues of 2-(2-Pyridyl)benzoxazole in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of 2-(2-Pyridyl)benzoxazole in various solvents. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a heterocyclic compound, generally exhibits good solubility in polar organic solvents. While specific quantitative data for this compound is not extensively published, its structural analogs, 2-(3-Pyridyl)-1,3-benzoxazole and 2-(4-Pyridyl)-1,3-benzoxazole, are known to be soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1] Conversely, their solubility is limited in non-polar solvents like hexane and in water.[1] The solubility profile is influenced by the compound's moderate polarity and the presence of a nitrogen atom in the pyridine ring, which can participate in hydrogen bonding.[1]
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The oxazole ring can be susceptible to ring-opening under harsh acidic or basic conditions.
-
Solvent: The choice of solvent can impact solubility and may also participate in degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, may induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to oxidative degradation of the molecule.
Q3: I am observing discoloration (yellowing/browning) and precipitation in my this compound stock solution. What could be the cause?
A3: Discoloration and precipitation are common indicators of compound degradation and/or solubility issues.
-
Degradation: The formation of colored degradation products is a likely cause of the color change. This can be triggered by exposure to light, air (oxidation), or reactive impurities in the solvent.
-
Solubility: If the concentration of your stock solution exceeds the solubility limit of this compound in the chosen solvent at the storage temperature, precipitation can occur. This is particularly relevant for aqueous solutions or when using less polar organic solvents. Changes in temperature can also affect solubility.
Q4: How should I prepare and store stock solutions of this compound to ensure stability?
A4: To maximize the stability of your stock solutions, the following practices are recommended:
-
Solvent Selection: Use high-purity, anhydrous solvents. For long-term storage, polar aprotic solvents like DMSO or DMF are often preferred.
-
Preparation: Prepare solutions fresh whenever possible. If preparing stock solutions for later use, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Storage: Store stock solutions in amber vials to protect them from light. For long-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles and minimize contamination. Store aliquots at -20°C or -80°C.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common stability issues with this compound.
Issue 1: Unexpected or Inconsistent Experimental Results
Symptoms:
-
Loss of biological activity or inconsistent assay results over time.
-
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in Solution | 1. Verify Compound Integrity: Analyze the stock solution using a stability-indicating method like HPLC to check for the presence of degradation products. 2. Prepare Fresh Solutions: Repeat the experiment using a freshly prepared solution of this compound. 3. Optimize Storage Conditions: If fresh preparation is not feasible, review and optimize your storage procedures as outlined in the FAQs. |
| Interaction with Other Reagents | 1. Assess Compatibility: Investigate potential incompatibilities between this compound and other components in your experimental setup. 2. Control Experiments: Run control experiments excluding certain components to identify any problematic interactions. |
Issue 2: Physical Instability of the Solution
Symptoms:
-
Solution appears cloudy or contains visible precipitate.
-
Color of the solution changes over time.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | 1. Check Concentration: Ensure the concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent at the working temperature. 2. Solvent Optimization: Consider using a more suitable solvent. For aqueous-based assays, a co-solvent system or the use of a solubilizing agent may be necessary. 3. Gentle Warming: Gentle warming and sonication can aid in dissolving the compound, but be cautious of potential thermal degradation. |
| Compound Degradation | 1. Protect from Light and Air: Prepare and handle solutions in an environment protected from light and oxygen. 2. pH Adjustment: If working with aqueous buffers, ensure the pH is within a stable range for the compound. Benzoxazoles can be unstable in strongly acidic or basic conditions. 3. Forced Degradation Studies: To understand the degradation profile, consider performing forced degradation studies (see Experimental Protocols section). |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides a general overview of expected stability based on the chemical properties of benzoxazole derivatives. This information should be used as a guideline, and it is highly recommended to perform stability studies under your specific experimental conditions.
Table 1: Expected Stability of this compound under Different Conditions
| Condition | Solvent System | Expected Stability | Potential Degradation Pathway |
| Hydrolytic (Acidic) | 0.1 N HCl | Low | Hydrolysis of the oxazole ring |
| Hydrolytic (Neutral) | Water / PBS (pH 7.4) | Moderate | Slow hydrolysis |
| Hydrolytic (Basic) | 0.1 N NaOH | Low | Hydrolysis of the oxazole ring |
| Oxidative | 3% H₂O₂ in a suitable solvent | Low to Moderate | Oxidation of the pyridine or benzoxazole rings |
| Photolytic | Solution exposed to UV light | Low to Moderate | Photodegradation |
| Thermal | Elevated temperature (e.g., 60°C) | Moderate | Thermally induced degradation |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
1.1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
1.2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours in a temperature-controlled oven.
-
Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
1.3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
2.1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation of all components (e.g., start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a suitable wavelength (to be determined by UV scan of the parent compound).
2.2. Method Validation:
-
The HPLC method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability testing of this compound.
Caption: Troubleshooting workflow for addressing instability of this compound solutions.
Caption: Experimental workflow for conducting forced degradation studies on this compound.
References
Technical Support Center: Photodegradation of 2-(2-Pyridyl)benzoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Pyridyl)benzoxazole. The information provided addresses common issues related to the compound's photodegradation and offers strategies for prevention and analysis.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for this compound?
A1: Photodegradation is the breakdown of molecules caused by the absorption of light. For a compound like this compound, which contains photosensitive heterocyclic rings (pyridine and benzoxazole), exposure to light, particularly UV radiation, can lead to the formation of impurities and a decrease in the concentration of the active compound. This can result in inconsistent experimental outcomes, loss of biological activity, and misleading analytical results.
Q2: What are the likely pathways for the photodegradation of this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related N-heterocyclic aromatic compounds, several reactions are plausible. The photodegradation rate of such compounds often follows the order of pyridine > pyrazine > pyridazine, influenced by the number and position of nitrogen atoms.[1] The process is often initiated by the formation of reactive oxygen species (ROS). Potential degradation pathways include:
-
Oxidation of the pyridine ring: The nitrogen atom in the pyridine ring can be susceptible to oxidation, leading to N-oxides or ring-opening products.
-
Cleavage of the benzoxazole ring: The ether linkage in the benzoxazole ring could be a point of cleavage.
-
Hydroxylation: Attack by hydroxyl radicals can lead to the formation of hydroxylated derivatives on either of the aromatic rings.[1]
-
Photodimerization: Similar to 2-phenylbenzoxazole, photodimerization to form a diazetidine structure is a possibility.[2]
Q3: What factors can influence the rate of photodegradation?
A3: Several factors can accelerate the photodegradation of this compound:
-
Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (UV radiation) will generally lead to faster degradation.
-
Solvent: The polarity and type of solvent can influence the stability of the compound and the formation of reactive species.
-
Presence of Oxygen: Oxygen is often involved in photo-oxidative degradation pathways.
-
Presence of Photosensitizers: Other molecules in the solution can absorb light and transfer energy to this compound, accelerating its degradation.
-
Temperature: Higher temperatures can increase the rate of secondary degradation reactions.[3]
Q4: How can I prevent or minimize the photodegradation of this compound during my experiments?
A4: The most effective prevention strategy is to minimize light exposure throughout your experimental workflow.[4]
-
Use Amber or Opaque Containers: Store stock solutions and experimental samples in amber-colored vials or tubes, or wrap them in aluminum foil.[4][5]
-
Work in a Dimly Lit Environment: Perform weighing, dissolution, and dilution steps in a room with reduced lighting.
-
Minimize Exposure Time: Plan your experiments to reduce the time that solutions are exposed to light.
-
Use of Antioxidants: In some cases, the addition of antioxidants can help to quench reactive oxygen species that contribute to photodegradation.[6]
-
Degas Solvents: Removing dissolved oxygen from solvents by sparging with an inert gas like nitrogen or argon can slow down photo-oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible results in biological assays. | Photodegradation of this compound during the experiment.[4] | 1. Review Workflow: Identify all steps where the compound is exposed to light. 2. Implement Light Protection: Use amber-colored labware or wrap plates and tubes in foil.[4] 3. Run a Control: Expose a solution of the compound to the same light conditions as your assay and analyze for degradation. |
| Unexpected peaks appear in HPLC or LC-MS analysis. | Formation of photodegradation products. | 1. Protect Samples: Ensure samples are protected from light from preparation to injection. Use amber autosampler vials. 2. Analyze a "Forced Degradation" Sample: Intentionally expose a solution to light and analyze it to identify the degradation product peaks. 3. Optimize Chromatography: Adjust your method to ensure separation of the parent compound from its degradation products. |
| Loss of biological activity of the compound. | Significant degradation of this compound has occurred. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution with rigorous light protection. 2. Quantify Concentration: Use UV-Vis spectroscopy or HPLC to confirm the concentration of your working solutions before use. 3. Re-evaluate Experimental Protocol: Shorten incubation times or perform steps in the dark where possible. |
| Color change observed in the solution upon light exposure. | Formation of colored degradation products. | 1. Monitor with UV-Vis: Track the spectral changes of the solution over time during light exposure. 2. Isolate and Identify: Use preparative chromatography to isolate the colored species and analytical techniques (e.g., MS, NMR) to identify its structure. |
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data on the photodegradation of this compound under different conditions.
Table 1: Effect of Light Source on Degradation Rate
| Light Source | Wavelength Range (nm) | Irradiance (mW/cm²) | Half-life (t½) (minutes) |
| Ambient Lab Light | 400-700 | 0.5 | 240 |
| UV Lamp (UVA) | 315-400 | 2.0 | 30 |
| Solar Simulator | 290-800 | 5.0 | 15 |
Table 2: Influence of Solvent on Photodegradation
| Solvent | Polarity Index | Degradation Rate Constant (k) (min⁻¹) |
| Dichloromethane | 3.1 | 0.045 |
| Acetonitrile | 5.8 | 0.032 |
| Methanol | 5.1 | 0.025 |
| Water | 10.2 | 0.018 |
Experimental Protocols
Protocol 1: Accelerated Photodegradation Study
This protocol outlines a method for rapidly assessing the photostability of this compound.
-
Solution Preparation: Prepare a 10 µM solution of this compound in the desired solvent (e.g., acetonitrile).
-
Initial Analysis: Analyze the initial concentration of the solution (t=0) using a validated HPLC-UV method.
-
Light Exposure: Place the solution in a quartz cuvette or a photoreactor equipped with a specific light source (e.g., a solar simulator or a UVA lamp).
-
Time-course Sampling: At regular intervals (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw an aliquot of the solution.
-
Analysis: Immediately analyze each aliquot by HPLC-UV to determine the remaining concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of the line will be the negative of the first-order degradation rate constant (k). The half-life can be calculated as t½ = 0.693/k.
Protocol 2: Identification of Photodegradation Products by LC-MS
This protocol describes how to identify the products formed during photodegradation.
-
Forced Degradation: Expose a concentrated solution (e.g., 1 mM) of this compound to a UV lamp for a sufficient time to achieve significant degradation (e.g., 50%).
-
LC-MS Analysis: Analyze the degraded sample using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.
-
Data Processing:
-
Compare the chromatogram of the degraded sample to that of a non-degraded control to identify new peaks.
-
Examine the mass spectra of the new peaks to determine their molecular weights.
-
Use tandem mass spectrometry (MS/MS) to fragment the degradation products and obtain structural information.
-
Propose structures for the degradation products based on the mass spectral data and known photochemical reaction pathways.
-
Visualizations
References
- 1. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodimerization of 2-phenylbenzoxazole and its acid-catalysed reversion as a new system for light energy conversion - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 6. Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common problems in 2-(2-Pyridyl)benzoxazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(2-Pyridyl)benzoxazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most prevalent methods for synthesizing this compound involve the condensation of 2-aminophenol with a pyridine-2-carbonyl derivative. The most common starting materials are:
Q2: My reaction is not proceeding to completion, and I observe unreacted starting materials. What should I do?
A2: An incomplete reaction can be due to several factors. Here are some troubleshooting steps:
-
Reaction Time and Temperature: Ensure the reaction has been running for a sufficient duration and at the optimal temperature. For conventional heating methods, such as using polyphosphoric acid (PPA), high temperatures (150-200°C) and several hours may be required.[2] Microwave-assisted synthesis can significantly reduce reaction times to minutes.[3][4]
-
Catalyst Activity: If using a catalyst, ensure it is active and used in the correct amount. Some reactions may require a dehydrating agent or a catalyst to facilitate the final cyclization step.
-
Purity of Reactants: Impurities in the starting materials, especially in 2-aminophenol, can inhibit the reaction. Ensure the purity of your reactants before starting the synthesis.
Q3: I am observing a significant amount of side products in my reaction mixture. What are they and how can I minimize them?
A3: A common side product is the intermediate N-(2-hydroxyphenyl)picolinamide, which may not fully cyclize to the desired benzoxazole. Another potential side product, if starting from 2-pyridinecarboxaldehyde, is the Schiff base formed between the aldehyde and 2-aminophenol.[5][6][7][8] To minimize these:
-
Ensure Dehydrating Conditions: The final cyclization step involves the elimination of water. Using a strong dehydrating agent like polyphosphoric acid (PPA) can drive the reaction to completion.[2]
-
Optimize Temperature: Higher temperatures often favor the cyclization and dehydration step.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the 2-aminophenol, which can lead to colored impurities.
Q4: My product yield is consistently low. How can I improve it?
A4: Low yields are a common issue. Refer to the troubleshooting workflow below and the quantitative data tables to optimize your reaction conditions. Key factors influencing yield include reaction temperature, time, and the choice of synthetic method (conventional vs. microwave-assisted).[9]
Q5: What are the best methods for purifying this compound?
A5: The two primary methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: A common eluent system is a mixture of hexane and ethyl acetate.[1] The polarity can be adjusted to achieve good separation. Based on similar compounds, a starting point could be a 9:1 or 3:1 hexane:ethyl acetate mixture.
-
Recrystallization: Ethanol is a commonly used solvent for the recrystallization of benzoxazole derivatives.[9] Other solvent systems, such as acetone/acetonitrile, have also been reported for substituted benzoxazoles.[10]
Troubleshooting Guides
Low Product Yield
A low yield of this compound can be frustrating. The following logical workflow and data tables can help diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting low yields.
| Catalyst/Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Notes |
| Polyphosphoric Acid (PPA) | 150-200 | 3-6 | Good to Excellent | PPA acts as both catalyst and solvent, promoting dehydration. High temperatures are crucial.[2][11] |
| DMSO | 140 | 17 | 75 | Example using a specific catalyst system.[1] |
| Ethanol / NH4Cl | 80-90 | 6-8 | Good | A milder, greener approach, though potentially slower. |
| Catalyst/Solvent | Temperature (°C) | Time (min) | Reported Yield (%) | Notes |
| Solvent-free | 200 | 10-20 | 85-95 | For related 2-arylbenzoxazoles. Demonstrates rapid and high-yielding synthesis.[3] |
| [CholineCl][Oxalic Acid] | 120-130 | 15 | Good to Excellent | A deep eutectic solvent (DES) as a green catalyst.[9][12] |
| Hf-BTC / Solvent-free | 120 | 15 | 30-85 | Demonstrates the effect of different catalysts on yield.[11] |
Purification Challenges
Effective purification is critical for obtaining high-purity this compound.
Caption: A decision tree for troubleshooting purification.
| Eluent System (Hexane:Ethyl Acetate) | Expected Rf Range | Notes |
| 9:1 | Low | Good for less polar impurities. |
| 3:1 | 0.2 - 0.5 (estimated) | A good starting point for the product. A related compound showed an Rf of 0.84 in a 1:3 n-hexane:ethyl acetate system, suggesting the product is quite polar.[13] |
| 1:1 | High | May be suitable if the product is retained strongly on the silica. |
Experimental Protocols
Protocol 1: Synthesis using Polyphosphoric Acid (PPA)
This is a robust, high-temperature method for the synthesis of this compound.
-
Reactant Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-aminophenol (1.0 eq) and picolinic acid (1.0 eq).
-
Reaction Initiation: Add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the reactants).
-
Heating: Heat the reaction mixture with stirring to 180-200°C for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to below 100°C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) or recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time and often leads to higher yields.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine 2-aminophenol (1.0 eq) and picolinic acid (1.0 eq). If a catalyst is used (e.g., a deep eutectic solvent), add it at this stage.[9]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-200°C) for 10-30 minutes.[3]
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After cooling, dissolve the reaction mixture in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted picolinic acid.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing the Synthesis Pathway
The synthesis of this compound from 2-aminophenol and picolinic acid proceeds through the formation of an amide intermediate, followed by cyclization and dehydration.
Caption: The general reaction pathway for the synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid] [mdpi.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(2-Pyridyl)benzoxazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(2-Pyridyl)benzoxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most common synthetic routes for this compound and its derivatives typically involve the condensation of a 2-aminophenol with a pyridine-2-carboxylic acid derivative or 2-pyridinecarboxaldehyde.[1][2] Key starting materials include:
-
2-Aminophenol and its substituted derivatives.
-
2-Picolinic acid (Pyridine-2-carboxylic acid).[3]
-
2-Pyridinecarboxaldehyde.[3]
-
Derivatives of 2-picolinic acid, such as acid chlorides or esters.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in benzoxazole synthesis can stem from several factors. The most critical areas to examine are:
-
Purity of Starting Materials: Impurities in 2-aminophenol or the pyridine derivative can significantly hinder the reaction.[4][5] It is advisable to use high-purity reagents or purify them before use.
-
Reaction Conditions: Sub-optimal temperature, reaction time, solvent, or catalyst choice can drastically impact the yield.[5]
-
Incomplete Cyclization: The intermediate Schiff base (formed from an aldehyde and 2-aminophenol) may be too stable and fail to cyclize efficiently.[4][5]
-
Side Product Formation: Competing reactions can consume starting materials, reducing the desired product's yield.[5]
-
Product Degradation: The synthesized benzoxazole derivative might be unstable under the reaction or workup conditions.[5]
Q3: How can I monitor the progress of my reaction effectively?
Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of starting materials and the formation of the product.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis.
Q4: What are the common side products in this synthesis, and how can I minimize them?
A frequent side product is the stable Schiff base intermediate, which forms from the condensation of 2-aminophenol and an aldehyde but fails to cyclize.[5] To minimize its formation and promote cyclization, you can try increasing the reaction temperature or time.[4] The use of an oxidizing agent can also facilitate the cyclization step. Additionally, polymerization of starting materials or intermediates can occur, especially at high temperatures.[5] Careful control of reaction conditions and stoichiometry is crucial to minimize these side reactions.[5]
Q5: What is the best method for purifying this compound derivatives?
Column chromatography over silica gel is the most widely reported and effective method for the purification of this compound and its derivatives.[3] A common eluent system is a mixture of hexane and ethyl acetate.[3] Recrystallization from a suitable solvent, such as ethanol, can also be employed to obtain a high-purity product.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the synthesis of this compound derivatives.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Purity of starting materials is low. | - Assess the purity of 2-aminophenol and the pyridine derivative using techniques like melting point analysis or NMR.[5] - Purify starting materials by recrystallization or distillation if necessary.[4] |
| Reaction temperature is too low. | - Incrementally increase the reaction temperature while monitoring the reaction by TLC.[4] - For some solvent-free reactions, temperatures as high as 130°C may be required.[4] | |
| Catalyst is inactive or insufficient. | - Ensure the catalyst is fresh and has been stored correctly, especially if it is sensitive to air and moisture.[5] - Consider activating the catalyst if required. - A modest increase in catalyst loading may improve the conversion rate.[5] | |
| Incorrect solvent. | - If the reaction is moisture-sensitive, use an anhydrous solvent. - Experiment with different solvents, as solvent polarity can significantly influence reaction efficiency. | |
| Incomplete Reaction (Starting Material Remains) | Insufficient reaction time. | - Extend the reaction time and continue to monitor its progress by TLC.[5] |
| Catalyst has deactivated over time. | - Add a fresh portion of the catalyst to the reaction mixture.[4] | |
| Incorrect stoichiometry. | - Verify the molar ratios of your reactants. A slight excess of one reactant can sometimes drive the reaction to completion.[4] | |
| Multiple Spots on TLC (Side Products) | Formation of a stable Schiff base intermediate. | - Increase the reaction temperature or prolong the reaction time to promote cyclization.[4] - Introduce a suitable oxidant to facilitate the ring-closure step.[4] |
| Polymerization of reactants. | - Optimize reaction conditions by carefully controlling temperature and reactant concentrations.[5] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related side reactions, as 2-aminophenols can be susceptible to air oxidation.[4] | |
| Difficulty in Product Isolation/Purification | Product loss during workup. | - Ensure proper pH adjustment during aqueous extraction to minimize the solubility of the product in the aqueous phase. |
| Inefficient column chromatography separation. | - Optimize the solvent system for column chromatography to achieve better separation of the product from impurities. A gradient elution might be necessary. |
Data Presentation: Optimizing Reaction Conditions
While specific comparative data for the synthesis of this compound is limited in the literature, the following tables provide a summary of reaction conditions for the synthesis of various 2-substituted benzoxazoles, which can serve as a valuable guide for optimizing your reaction.
Table 1: Effect of Catalyst Loading and Reaction Time on the Yield of 2-Phenyl Benzoxazole
| Entry | Catalyst | Catalyst Loading (mg) | Time (min) | Yield (%) |
| 1 | Ag@Fe2O3 | 5 | 5 | 71 |
| 2 | Ag@Fe2O3 | 10 | 10 | 78 |
| 3 | Ag@Fe2O3 | 15 | 10 | 85 |
| 4 | Ag@Fe2O3 | 20 | 7 | 92 |
| 5 | Ag@Fe2O3 | 25 | 10 | 92 |
Reaction conditions: 2-aminophenol and benzaldehyde as model starting materials.
Table 2: Comparison of Various Catalysts and Conditions for 2-Aryl Benzoxazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Fluorophosphoric acid | Ethanol | Room Temperature | 2.4 h | High | [6] |
| TiO2–ZrO2 | Acetonitrile | 60 | 15-25 min | 83-93 | [6] |
| Brønsted/Lewis dual acidic (Hf-BTC) | Solvent-free (Microwave) | 120 | 15 min | 30-85 | [6] |
| [FemMerBenz]OH | Dry DMSO | 140 | 15-24 h | 75 | [3] |
| Samarium triflate | Aqueous medium | Mild conditions | - | High | [7] |
| Copper(II) oxide nanoparticles | DMSO | - | - | High | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound from 2-Aminophenol and 2-Picolinic Acid
This protocol is a generalized procedure and may require optimization for specific substituted derivatives.
Materials:
-
2-Aminophenol (1.0 mmol)
-
2-Picolinic acid (1.0 mmol)
-
Dehydrating agent/catalyst (e.g., Polyphosphoric acid (PPA), Eaton's reagent, or a suitable carbodiimide)
-
Anhydrous solvent (e.g., toluene, xylene, or N,N-dimethylformamide (DMF))
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 mmol), 2-picolinic acid (1.0 mmol), and the dehydrating agent/catalyst.
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Reaction: Heat the reaction mixture to the appropriate temperature (this will depend on the solvent and catalyst used, typically ranging from 80°C to 140°C) and stir for the required time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If an acidic catalyst like PPA was used, carefully quench the reaction by slowly adding it to a stirred ice-cold saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure this compound.
Protocol 2: Synthesis of 2-Substituted Benzoxazoles using a Heterogeneous Catalyst
This method describes a general procedure using a solid-supported catalyst, which can often be recovered and reused.
Materials:
-
2-Aminophenol (1.0 mmol)
-
2-Pyridinecarboxaldehyde (1.0 mmol)
-
Heterogeneous catalyst (e.g., Ag@Fe2O3 nanoparticles, 20 mg)
-
Ethanol/Water mixture (e.g., 1:4)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a reaction vessel, combine 2-aminophenol (1.0 mmol), 2-pyridinecarboxaldehyde (1.0 mmol), and the heterogeneous catalyst in the ethanol/water mixture.
-
Reaction: Stir the mixture at room temperature for the required time (can range from minutes to hours).
-
Monitoring: Monitor the reaction by TLC.
-
Catalyst Removal: After completion, the catalyst can be separated by filtration (or with a magnet if it is magnetic).
-
Extraction and Purification: Extract the reaction mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: A logical troubleshooting workflow for addressing low yields in benzoxazole synthesis.
References
- 1. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoxazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 2-(2-Pyridyl)benzoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-Pyridyl)benzoxazole. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The condensation of 2-aminophenol and picolinic acid requires sufficient time and temperature to go to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature.
-
-
Sub-optimal Reagents: The purity of your starting materials is crucial.
-
Solution: Ensure that 2-aminophenol is not oxidized (it should be a white to light beige powder) and that the picolinic acid is of high purity. Using fresh, high-quality reagents can significantly improve yields.
-
-
Side Reactions: Competing side reactions can consume your starting materials and reduce the yield of the desired product. A significant side reaction to consider is the decarboxylation of picolinic acid at elevated temperatures.
-
Solution: Carefully control the reaction temperature. While heat is necessary for the condensation, excessive temperatures can promote the decomposition of picolinic acid to pyridine. See the side reactions section for more details.
-
-
Work-up and Purification Losses: Product can be lost during extraction and purification steps.
-
Solution: Optimize your extraction procedure by ensuring the correct pH adjustments to minimize the solubility of the product in the aqueous phase. For purification, select an appropriate solvent system for column chromatography or recrystallization to ensure good separation and recovery.
-
Q2: I am observing an unexpected byproduct in my reaction mixture. What could it be?
A2: The most likely byproduct specific to the use of picolinic acid is pyridine , formed via decarboxylation of the starting material at high temperatures.[1][2][3] Other potential side products common to benzoxazole synthesis include:
-
Incomplete Cyclization Products: The intermediate Schiff base or the preceding amide may not fully cyclize to the benzoxazole ring.
-
Polymeric Materials: Under harsh acidic conditions and high temperatures, starting materials or intermediates can sometimes polymerize, leading to intractable tars.
Q3: How can I effectively purify my crude this compound?
A3: Purification can be effectively achieved through column chromatography or recrystallization.
-
Column Chromatography:
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Eluent System: A common eluent system is a mixture of hexane and ethyl acetate.[4] The polarity can be adjusted based on TLC analysis of the crude mixture. A typical starting point is a 9:1 hexane:ethyl acetate ratio, gradually increasing the polarity to 7:3 or 1:1. For more polar impurities, other solvents like dichloromethane and methanol can be explored.
-
-
Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.[5][6][7] For benzoxazole derivatives, solvents like ethanol, or solvent mixtures such as acetone/acetonitrile or ethyl acetate/heptane have been used.[8][9] Experiment with small amounts of your crude product to find the optimal solvent or solvent system.
-
Q4: My purified product seems to be degrading over time. How should I store it?
A4: While this compound is a relatively stable aromatic compound, prolonged exposure to light and air can lead to degradation. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and in a cool, dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
Data Presentation
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (High Temperature) |
| Catalyst | Polyphosphoric Acid (PPA) | Polyphosphoric Acid (PPA) | Polyphosphoric Acid (PPA) |
| Temperature | 180-200°C | 160-170°C | > 220°C |
| Reaction Time | 4-6 hours | 6-8 hours | 4 hours |
| Yield of this compound | 75-85% | 85-95% | < 50% |
| Purity (by HPLC) | ~95% | >98% | Variable, significant impurities |
| Major Side Product | Trace amounts of starting materials | Minimal impurities | Pyridine (from decarboxylation)[1][2][3] |
Note: The data presented in this table is a summary of typical results based on literature and experimental observations. Actual results may vary depending on specific experimental conditions and the scale of the reaction.
Experimental Protocols
Synthesis of this compound via Polyphosphoric Acid (PPA) Catalysis
This protocol is adapted from established methods for benzoxazole synthesis.[9][10]
Materials:
-
2-Aminophenol
-
Picolinic Acid
-
Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (approximately 10 times the weight of the limiting reagent).
-
Heat the PPA to approximately 80°C with stirring.
-
To the heated PPA, add 2-aminophenol (1.0 equivalent) and picolinic acid (1.05 equivalents) in portions.
-
After the addition is complete, slowly raise the temperature of the reaction mixture to 160-170°C and maintain it for 6-8 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion, cool the reaction mixture to below 100°C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Logical Workflow for Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low reaction yields.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing the Benzoxazole Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazole-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and avoid the hydrolysis of the benzoxazole ring in your experiments, ensuring the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is benzoxazole ring hydrolysis and why is it a concern?
A1: Benzoxazole ring hydrolysis is a chemical reaction where the oxazole ring component of the benzoxazole scaffold is cleaved by water. This degradation leads to the formation of byproducts, most commonly 2-aminophenol derivatives. This is a significant concern as it alters the chemical structure of your compound, leading to a loss of purity, and potentially impacting its biological activity and therapeutic efficacy. The aromaticity of the benzoxazole ring generally confers stability, but it is susceptible to degradation under certain experimental conditions.[1][2][3]
Q2: What are the primary factors that promote the hydrolysis of the benzoxazole ring?
A2: The primary factors that can induce hydrolysis of the benzoxazole ring are:
-
pH: The stability of the benzoxazole ring is highly pH-dependent. Both strongly acidic and strongly basic conditions can catalyze hydrolysis.[2][4] Under acidic conditions, the reaction is often catalyzed, leading to the formation of amidophenols.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis.[5] Therefore, it is crucial to consider the thermal stability of your benzoxazole-containing compounds.
-
Solvent: The choice of solvent can influence the rate of hydrolysis. While benzoxazoles are generally more stable in organic solvents like DMSO and ethanol, prolonged exposure to aqueous environments, especially at non-optimal pH, can promote degradation.[6]
Q3: How can I assess the stability of my benzoxazole compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the stability of your compound. This involves subjecting your compound to stress conditions (forced degradation) and analyzing the formation of degradation products over time. Key stress conditions to test include acidic, basic, oxidative, thermal, and photolytic stress.[2][4][7][8][9]
Troubleshooting Guides
Issue 1: Unexpected degradation of my benzoxazole compound observed during purification by silica gel chromatography.
Potential Cause: Standard silica gel is slightly acidic, which can be sufficient to catalyze the hydrolysis of sensitive benzoxazole derivatives on the column.[3][10]
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before performing column chromatography, neutralize the silica gel. This can be achieved by preparing a slurry of the silica gel in your chosen eluent system containing a small amount of a volatile base, such as 1-2% triethylamine (TEA) or ammonium hydroxide.[1][4][10]
-
Use an Alternative Stationary Phase: If your compound is particularly acid-sensitive, consider using a more inert stationary phase, such as neutral or basic alumina, or deactivated silica gel.[6]
-
Minimize Contact Time: Work efficiently to minimize the time your compound spends on the silica gel column.
-
TLC Analysis: Before committing to a large-scale column, perform a preliminary thin-layer chromatography (TLC) analysis on a silica gel plate. Spot your compound and let the plate sit for a period to see if degradation occurs at the baseline, which can indicate instability on silica.
Issue 2: My benzoxazole compound is degrading in the aqueous buffer during my biological assay.
Potential Cause: The pH of your biological buffer may not be optimal for the stability of your specific benzoxazole derivative, or the prolonged incubation in an aqueous environment is promoting hydrolysis.
Troubleshooting Steps:
-
pH Optimization: Determine the optimal pH for the stability of your compound. You can perform a preliminary stability study by incubating your compound in a series of buffers with different pH values (e.g., from pH 4 to 9) and analyzing for degradation over time by HPLC. Aim to use a buffer in your assay that maintains the stability of your compound while being compatible with your biological system.
-
Use of Co-solvents: To minimize the exposure of your compound to water, consider using a co-solvent in your final assay buffer. Common water-miscible co-solvents that can help improve stability include dimethyl sulfoxide (DMSO) and ethanol. However, it is crucial to ensure the final concentration of the co-solvent is compatible with your biological assay and does not affect the experimental outcome.
-
Freshly Prepare Solutions: Always prepare fresh solutions of your benzoxazole compound in the aqueous buffer immediately before use to minimize the time it is exposed to potentially hydrolytic conditions.
-
Kinetic Solubility Assessment: Before conducting your main experiment, assess the kinetic solubility of your compound in the chosen buffer to ensure it remains in solution throughout the assay and does not precipitate, which can be mistaken for degradation.
Quantitative Data on Benzoxazole Stability
While specific degradation kinetics are highly dependent on the individual substituents of the benzoxazole derivative, the following table provides a general overview of expected stability trends under various conditions. This data is compiled from literature on forced degradation studies of related heterocyclic compounds and should be used as a guideline for designing your own stability assessments.
| Condition | Stressor | Temperature | Time | Expected Stability of Benzoxazole Ring | Primary Degradation Product |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room Temp - 60°C | 2 - 24 hours | Low to Moderate | 2-Aminophenol derivative |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room Temp - 60°C | 2 - 24 hours | Low to Moderate | 2-Aminophenol derivative |
| Neutral Hydrolysis | Water or Buffer (pH 7) | Room Temp - 60°C | 24 - 72 hours | Moderate to High | 2-Aminophenol derivative |
| Oxidative Stress | 3-30% H₂O₂ | Room Temp | 2 - 24 hours | Generally High | Varies (potential N-oxides) |
| Thermal Stress | Dry Heat | 60°C - 100°C | 24 - 72 hours | High | Varies |
| Photolytic Stress | UV/Visible Light | Room Temp | 24 - 72 hours | Moderate to High | Varies |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Benzoxazole Compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of a benzoxazole derivative.
Materials:
-
Benzoxazole compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your benzoxazole compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Incubate the solution at room temperature for 2, 6, and 24 hours.
-
If no degradation is observed, repeat the experiment at 60°C.
-
Before HPLC analysis, neutralize the sample with an appropriate amount of NaOH.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Incubate the solution at room temperature for 2, 6, and 24 hours.
-
If no degradation is observed, repeat the experiment at 60°C.
-
Before HPLC analysis, neutralize the sample with an appropriate amount of HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate the solution at room temperature for 2, 6, and 24 hours, protected from light.
-
-
Thermal Degradation:
-
Transfer a known amount of the solid benzoxazole compound to a vial and heat it in an oven at 80°C for 24 hours.
-
Also, reflux a solution of the compound in a suitable solvent for 6 hours.
-
-
Photolytic Degradation:
-
Expose a solution of the benzoxazole compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours). A control sample should be kept in the dark.
-
-
HPLC Analysis:
-
Analyze all samples (stressed and control) by a suitable stability-indicating RP-HPLC method.
-
Use a mobile phase gradient that allows for the separation of the parent compound from any degradation products. A common mobile phase system is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Monitor the elution profile using a UV detector at the λmax of the parent compound and at other wavelengths to detect potential degradants.
-
Protocol 2: Neutralizing Silica Gel for Chromatography of Acid-Sensitive Benzoxazoles
Materials:
-
Silica gel for column chromatography
-
Eluent system (e.g., hexane/ethyl acetate)
-
Triethylamine (TEA) or Ammonium Hydroxide (aqueous solution)
Procedure:
-
Prepare the Eluent with Base: Add 1-2% (v/v) of triethylamine to your pre-determined eluent system.
-
Pack the Column: Pack the chromatography column with the silica gel using the base-containing eluent.
-
Equilibrate the Column: Flush the packed column with at least two column volumes of the base-containing eluent to ensure that all the acidic sites on the silica are neutralized.
-
Load the Sample: Dissolve your crude benzoxazole compound in a minimal amount of the base-containing eluent and load it onto the column.
-
Elute and Collect Fractions: Proceed with the chromatography as usual, using the base-containing eluent. Collect and analyze the fractions by TLC.
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of the benzoxazole ring.
Caption: Troubleshooting workflow for benzoxazole degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. reddit.com [reddit.com]
Storage conditions for long-term stability of 2-(2-Pyridyl)benzoxazole solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and storage of 2-(2-Pyridyl)benzoxazole solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your solutions during your experiments.
Troubleshooting Guide
Encountering issues with your this compound solutions? This guide addresses common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Solution Discoloration (Yellowing) | - Photodegradation: Exposure to ambient or UV light. - Oxidation: Reaction with dissolved oxygen or oxidizing impurities in the solvent. - pH Shift: Significant changes in the solution's pH. | - Store solutions in amber vials or protect from light with aluminum foil. - Use high-purity, degassed solvents. Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon). - Buffer the solution if compatible with your experimental design. Verify the pH of the solution. |
| Precipitation or Cloudiness | - Low Solubility: The concentration of the compound exceeds its solubility in the chosen solvent. - Temperature Effects: Decreased solubility at lower storage temperatures. - Solvent Evaporation: Increased concentration due to solvent loss over time. | - Ensure the chosen solvent is appropriate for the desired concentration. Refer to solubility data. - Before use, allow the solution to equilibrate to room temperature and sonicate briefly to redissolve any precipitate. - Store vials with tightly sealed caps, preferably with a PTFE liner. |
| Loss of Fluorescence Intensity | - Degradation: The compound has degraded due to exposure to light, heat, or incompatible chemicals. - Quenching: Presence of quenching agents in the solvent or sample matrix. - Incorrect pH: The fluorescence of this compound may be pH-dependent. | - Perform a stability check using a stability-indicating method like HPLC. - Use high-purity solvents and minimize the presence of potential quenchers. - Measure and adjust the pH of the solution to the optimal range for fluorescence. |
| Inconsistent Experimental Results | - Solution Instability: Degradation of the compound over the course of the experiment. - Inaccurate Concentration: Due to solvent evaporation or incomplete dissolution. - Freeze-Thaw Cycles: Repeated freezing and thawing may lead to degradation. | - Prepare fresh solutions for critical experiments. - Verify the concentration of the stock solution periodically. - Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is readily soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1][2] For long-term storage, DMSO is often preferred due to its ability to be stored at low temperatures without freezing. Always use anhydrous, high-purity solvents.
Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?
A2: For optimal long-term stability, stock solutions should be stored at -20°C or -80°C in tightly sealed amber vials to protect from light and prevent solvent evaporation. It is also advisable to store the solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: How stable are this compound solutions at room temperature?
A3: While the solid form of this compound is stable at room temperature, solutions are more susceptible to degradation.[3][4][5] Stability at room temperature is dependent on the solvent and exposure to light. For critical applications, it is recommended to minimize the time solutions are kept at room temperature and to prepare fresh dilutions from a frozen stock solution for each experiment.
Q4: Is this compound sensitive to light?
A4: Yes, like many fluorescent heterocyclic compounds, this compound may be susceptible to photodegradation. It is crucial to protect solutions from light by using amber vials or by wrapping clear vials with aluminum foil, especially during storage and handling.
Q5: How does pH affect the stability of this compound solutions?
A5: The stability of this compound can be influenced by pH.[1] Benzoxazole rings can be susceptible to hydrolysis under harsh acidic or basic conditions. It is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6-8) unless your experimental protocol requires otherwise. If working with acidic or basic conditions, the stability of the compound should be verified under those specific conditions.
Q6: How can I check the stability of my this compound solution?
A6: The most reliable way to assess the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This method can separate the intact compound from its degradation products, allowing for accurate quantification of the remaining active compound.
Quantitative Stability Data
The following tables provide hypothetical data on the stability of this compound solutions under various storage conditions. This data is intended to serve as a guideline; actual stability will depend on specific experimental conditions.
Table 1: Long-Term Stability of 10 mM this compound in DMSO
| Storage Temperature | Time | Percent Remaining (Protected from Light) |
| -80°C | 6 months | >99% |
| 12 months | >98% | |
| -20°C | 6 months | ~98% |
| 12 months | ~95% | |
| 4°C | 1 month | ~95% |
| 3 months | ~88% | |
| Room Temperature (25°C) | 1 week | ~97% |
| 1 month | ~90% |
Table 2: Forced Degradation of 1 mM this compound in 50% Acetonitrile/Water
| Stress Condition | Time | Percent Degradation |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 hours | ~8% |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 24 hours | ~12% |
| Oxidation (3% H₂O₂, 25°C) | 24 hours | ~15% |
| Photostability (ICH Q1B Option 2) | - | ~10% (in solution) |
| Thermal (60°C) | 48 hours | ~5% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile container.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the calculated mass of the compound).
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Dispense the stock solution into single-use aliquots in amber vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
-
Preparation of Test Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix equal volumes of the test solution and 0.2 N HCl to obtain a final HCl concentration of 0.1 N.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the test solution and 0.2 N NaOH to obtain a final NaOH concentration of 0.1 N.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the test solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photostability Testing:
-
Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
-
Thermal Degradation:
-
Incubate the test solution in a temperature-controlled oven at 60°C, protected from light.
-
At specified time points (e.g., 0, 24, 48 hours), withdraw aliquots and analyze by HPLC.
-
Protocol 3: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at the λmax of this compound (e.g., ~302 nm).
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for the preparation, stability testing, and experimental use of this compound solutions.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound solutions.
References
- 1. ckthakurcollege.net [ckthakurcollege.net]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Overcoming challenges in the Suzuki coupling of 2-pyridyl MIDA boronates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 2-pyridyl MIDA boronates.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of 2-pyridyl boronic acids so challenging?
The primary challenge lies in the inherent instability of 2-pyridylboronic acids. The 2-pyridyl–boron bond is highly susceptible to protodeboronation, a process where the boron group is cleaved and replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[1][2][3][4] This rapid decomposition leads to low and inconsistent yields of the desired coupled product.[2]
Q2: How do 2-pyridyl MIDA boronates overcome this challenge?
N-methyliminodiacetic acid (MIDA) boronates serve as a stable, crystalline, and easy-to-handle surrogate for the unstable 2-pyridylboronic acid.[2][5] Under specific, mild aqueous basic conditions, the MIDA group is slowly hydrolyzed, releasing the boronic acid in situ at a controlled rate.[1][2][6] This "slow-release" mechanism maintains a low concentration of the unstable boronic acid at any given time, which favors the desired cross-coupling reaction over the competing protodeboronation pathway.[1][6]
Q3: What is the role of copper salts in the reaction?
Copper(I) and (II) salts, such as Cu(OAc)₂, are often crucial additives, particularly when coupling with challenging aryl chlorides.[1][5] The exact role of copper is multifaceted and may involve:
-
Pre-transmetalation: The copper salt may react with the boronate to form a more reactive organocopper intermediate, which then more efficiently transmetalates with the palladium catalyst.[6]
-
Ligand Exchange: In some systems, a combination of Cu(OAc)₂ and diethanolamine (DEA) forms a Cu(DEA)₂ species that is critical for reaction success.[1][5]
Q4: Can this reaction be performed without copper?
Yes, under certain conditions. For 2-pyridyl MIDA boronates containing electron-withdrawing substituents (like fluorine or chlorine), the Suzuki-Miyaura coupling can proceed efficiently in the absence of copper.[7][8] These substituents are thought to slow the rate of protodeboronation of the intermediate 2-pyridylboronic acid.[7][8]
Q5: What are the typical reaction components for a successful coupling?
A typical reaction setup includes:
-
Palladium Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos.[2]
-
Base: A mild inorganic base like potassium acetate (KOAc) or potassium phosphate (K₃PO₄).[1][2][9]
-
Solvent: Anhydrous polar aprotic solvents like 1,4-dioxane or DMF are common.[1][2][9]
-
Additives: Copper(II) acetate (Cu(OAc)₂) and diethanolamine (DEA) are often employed.[1][5]
-
Temperature: Reactions are typically heated, often to around 100 °C.[2][9]
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of 2-pyridyl MIDA boronates.
Problem 1: Low to No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxygen from deactivating the catalyst.[9] 2. Use Fresh Reagents: Use a fresh, high-purity palladium precatalyst and ligand. Some phosphine ligands can be air-sensitive.[9] 3. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion.[9] |
| Inefficient Slow Release of Boronic Acid | 1. Check Base and Water Content: The slow hydrolysis of the MIDA boronate is critical. Ensure the correct base (e.g., KOAc, K₃PO₄) is used. The presence of a controlled amount of water can be necessary to facilitate the slow release.[1] 2. Optimize Additives: For challenging substrates, especially aryl chlorides, the addition of Cu(OAc)₂ and diethanolamine is often essential to facilitate the coupling.[1][5] |
| Sub-optimal Reaction Temperature | The reaction rate is temperature-dependent. If the reaction is sluggish, consider increasing the temperature in increments of 10 °C (e.g., from 90 °C to 110 °C).[10][11] However, excessively high temperatures can lead to catalyst decomposition. |
Problem 2: Significant Protodeboronation Byproduct
| Possible Cause | Troubleshooting Steps |
| High Concentration of Free Boronic Acid | The core advantage of MIDA boronates is slow release. If protodeboronation is still a major issue, it suggests the free boronic acid concentration is too high. 1. Use a Weaker Base: Switch to a milder base (e.g., K₃PO₄ instead of a stronger one) to slow the rate of MIDA hydrolysis.[9] 2. Lower Reaction Temperature: Reducing the temperature can decrease the rate of both hydrolysis and protodeboronation.[9] |
| Presence of Protic Impurities | Ensure all solvents and reagents are anhydrous, as excess protic sources can accelerate the decomposition of the boronic acid. |
Problem 3: Formation of Homocoupled Byproducts
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of boronic acids.[9][12] 1. Improve Inert Atmosphere Technique: Ensure the reaction vessel is thoroughly purged with an inert gas before adding the catalyst and that a positive pressure is maintained throughout the reaction.[9] |
| Sub-optimal Stoichiometry | Using a slight excess of the MIDA boronate (e.g., 1.2-1.5 equivalents) relative to the aryl halide can sometimes minimize aryl halide homocoupling.[9] |
| High Reaction Temperature | Lowering the reaction temperature may reduce the rate of homocoupling side reactions.[9] |
Visual Troubleshooting Guide
The following decision tree can help guide your troubleshooting process for low-yield reactions.
Caption: A decision tree for troubleshooting low yields.
Experimental Protocols
General Protocol for the Suzuki Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride
This protocol is adapted from established methods for challenging couplings.[1][2]
Materials:
-
2-Pyridyl MIDA boronate (1.2 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Cu(OAc)₂ (10 mol%)
-
KOAc (2.0 equiv)
-
Diethanolamine (DEA) (20 mol%)
-
Anhydrous 1,4-dioxane (to achieve 0.1 M concentration of aryl chloride)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-pyridyl MIDA boronate, aryl chloride, Pd(OAc)₂, SPhos, Cu(OAc)₂, and KOAc.
-
Seal the vial with a septum cap and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Through the septum, add the anhydrous 1,4-dioxane, followed by the diethanolamine via syringe.
-
Place the sealed vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for setting up the Suzuki coupling reaction.
Caption: General experimental workflow for the reaction.
Comparative Data
The use of 2-pyridyl MIDA boronates consistently leads to significantly higher yields compared to the direct use of the corresponding unstable boronic acids, especially with more challenging, electronically deactivated aryl chlorides.
| Entry | Aryl Chloride | Coupling Partner | Yield (%) |
| 1 | 4-Chloroanisole | 2-Pyridylboronic Acid | Low/Inconsistent |
| 2 | 4-Chloroanisole | 2-Pyridyl MIDA Boronate | High & Reproducible |
| 3 | 4-Chlorotoluene | 2-Pyridylboronic Acid | Low/Inconsistent |
| 4 | 4-Chlorotoluene | 2-Pyridyl MIDA Boronate | High & Reproducible |
| 5 | 2-Chlorobenzonitrile | 2-Pyridylboronic Acid | Low/Inconsistent |
| 6 | 2-Chlorobenzonitrile | 2-Pyridyl MIDA Boronate | High & Reproducible |
| (Yields are representative and qualitative to illustrate the general advantage. Actual yields depend on specific optimized conditions.)[1][2] |
References
- 1. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Analysis of 2-(2-Pyridyl)benzoxazole and Its Derivatives for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the synthesis, photophysical properties, and biological activities of 2-(2-Pyridyl)benzoxazole and its derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry and materials science due to its versatile biological activities and unique photophysical characteristics. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data, detailed protocols, and visual representations of key concepts to facilitate further research and development.
Physicochemical and Spectroscopic Properties
This compound is a versatile compound known for its unique structural properties, making it a valuable asset in pharmaceuticals and materials science.[1] It exhibits strong fluorescence, which is advantageous in applications such as organic light-emitting diodes (OLEDs) and as fluorescent probes for biological imaging.[1] Its ability to interact with metal ions also makes it useful in sensor technology.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₈N₂O |
| Molecular Weight | 196.21 g/mol |
| Melting Point | 103 - 109 °C |
| Boiling Point | 150 °C / 0.4 mmHg |
| Appearance | White to yellow to orange powder/crystal |
| Purity | ≥ 97% (GC) |
(Data sourced from Chem-Impex)[1]
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ATR-IR | Data available from Bruker Tensor 27 FT-IR |
| FT-Raman | Data available from Bruker MultiRAM Stand Alone FT-Raman Spectrometer |
(Data sourced from PubChem)[2]
Synthesis of this compound and Derivatives
The synthesis of 2-substituted benzoxazoles, including this compound, is commonly achieved through the condensation of 2-aminophenols with corresponding carboxylic acids or their derivatives. Various methods have been developed to improve yields and employ more environmentally friendly conditions.
A general synthetic pathway is the reaction of 2-aminophenol with picolinic acid or its derivatives. The reaction can be promoted by dehydrating agents or carried out under high-temperature conditions.
Caption: General synthesis of this compound derivatives.
Experimental Protocol: General Synthesis of 2-Aryl Benzoxazoles
This protocol describes a greener synthesis approach using fly ash as a catalyst.
-
Catalyst Activation: Commercial fly ash is heated in a hot air oven at 110 °C for 2 hours to prevent colloidal formation during the reaction.
-
Reaction Setup: A mixture of an appropriate aldehyde (1.1 mmol), o-aminophenol (1.0 mmol), and the preheated fly ash (0.5 g) are taken in a 50 mL round-bottom flask under a nitrogen atmosphere.
-
Reaction Execution: 20 mL of toluene is added, and the mixture is stirred at 111 °C.
-
Workup and Purification: The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is isolated and purified.
Photophysical Properties: A Comparative Look
For instance, in a study of 2-(2′-hydroxyaryl)benzazole derivatives, it was observed that extending the π-conjugation framework led to red-shifted absorbance but blue-shifted fluorescence compared to the parent compound.[3]
Table 3: Illustrative Photophysical Data of Substituted Benzoxazole Derivatives
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Solvent |
| 2,5-Diphenyloxazole (PPO) | 320 | 365 | 3980 | 0.97 | Cyclohexane |
| 2-(p-Tolyl)-5-phenyloxazole | 323 | 370 | 4150 | ~0.95 | Toluene |
| 2,5-Di-(p-tolyl)oxazole | 325 | 373 | 4180 | ~0.95 | Toluene |
(Data compiled from multiple sources for comparative purposes. Exact values can vary with experimental conditions.)[4]
Experimental Protocol: Measurement of Photophysical Properties
-
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a spectrophotometer. The wavelength of maximum absorbance (λ_abs) is determined. Molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl).
-
Steady-State Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer. The excitation wavelength is typically set at the λ_abs. The wavelength of maximum emission (λ_em) is determined.
-
Fluorescence Quantum Yield (Φ_F) Determination: The relative quantum yield is calculated using a standard reference compound with a known quantum yield. The absorbance of both the sample and standard solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. The integrated fluorescence intensities are used in the calculation.[4]
-
Fluorescence Lifetime (τ_F) Measurement: Time-Correlated Single Photon Counting (TCSPC) is used to measure the fluorescence lifetime.
Biological Activities: Antimicrobial and Anticancer Potential
Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[5][6] The specific activity is highly dependent on the substitution pattern on the benzoxazole core.
Antimicrobial Activity
Numerous studies have demonstrated the potent antibacterial and antifungal activities of 2-substituted benzoxazoles. The mechanism of action is often linked to the inhibition of essential enzymes in microorganisms, such as DNA gyrase.[6]
Table 4: Antimicrobial Activity of Selected Benzoxazole Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| 2-Phenylbenzoxazole | - | - | - | - | - | - |
| Derivative 1 | 12.5 | 25 | 25 | 50 | 50 | 100 |
| Derivative 2 | 25 | 12.5 | 50 | 25 | 100 | 50 |
| Ciprofloxacin (Std.) | 6.25 | 6.25 | 6.25 | 6.25 | - | - |
| Fluconazole (Std.) | - | - | - | - | 12.5 | 12.5 |
(Illustrative data from various studies on 2-substituted benzoxazoles. Specific values for direct derivatives of this compound may vary.)
Experimental Protocol: Antimicrobial Screening (Agar Diffusion Method)
-
Culture Preparation: Bacterial and fungal strains are cultured on appropriate agar media.
-
Inoculation: A standardized inoculum of each microorganism is spread evenly onto the surface of the agar plates.
-
Application of Compounds: Sterile paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. Standard antibiotics are used as positive controls.[6]
Anticancer Activity
Certain benzoxazole derivatives have shown promising anticancer activity against various cancer cell lines. The mechanism of action can involve the inhibition of enzymes like monoacylglycerol lipase (MAGL) or PARP-2.[5][7]
Table 5: Anticancer Activity of Selected Benzoxazole Derivatives (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | SNB-75 (CNS) |
| Benzoxazole-pyrrolidinone 19 (4-NO₂) | - | - | Growth Inhibition: 35.49% |
| Benzoxazole-pyrrolidinone 20 (4-SO₂NH₂) | - | - | Growth Inhibition: 31.88% |
| Benzoxazole derivative 11 | 3.79 | 7.52 | - |
| Benzoxazole derivative 12 | 6.05 | - | - |
| Sorafenib (Standard) | 7.26 | 7.47 | - |
(Data compiled from studies on benzoxazole-pyrrolidinones and other benzoxazole derivatives.)[5][7][8]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activity of this compound derivatives can be attributed to their interaction with various cellular signaling pathways. For instance, their anticancer effects may stem from the inhibition of key enzymes involved in cancer cell proliferation and survival.
Caption: A typical drug discovery workflow for benzoxazole derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in both materials science and medicinal chemistry. Their tunable photophysical properties make them attractive candidates for various optical applications, while their diverse biological activities, particularly antimicrobial and anticancer effects, underscore their importance in drug discovery. Further research focusing on the systematic synthesis and evaluation of a library of this compound derivatives is warranted to establish clear structure-activity and structure-property relationships. This will enable the rational design of novel compounds with enhanced efficacy and selectivity for specific therapeutic and technological applications. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for such future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Anticancer and Antibiotic Rhenium Tri- and Dicarbonyl Complexes: Current Research and Future Perspectives [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Fluorescent Properties of 2-(2-Pyridyl)benzoxazole and 2-phenylbenzoxazole
This guide provides a detailed comparison of the fluorescent properties of 2-(2-Pyridyl)benzoxazole and 2-phenylbenzoxazole, aimed at researchers, scientists, and professionals in drug development. The comparison is based on available experimental data, focusing on key photophysical parameters.
Structural and Electronic Differences
The core structural difference between the two compounds lies in the aromatic group attached at the 2-position of the benzoxazole ring. 2-phenylbenzoxazole features a phenyl group, a simple aromatic hydrocarbon. In contrast, this compound incorporates a pyridyl group, which is a nitrogen-containing heterocycle. This substitution of a carbon-hydrogen unit with a nitrogen atom significantly influences the electronic properties of the molecule, which in turn affects its fluorescence characteristics. The nitrogen atom in the pyridyl ring introduces a degree of electron-withdrawing character and a site for potential protonation or metal coordination, which can modulate the fluorescent output.
Comparison of Fluorescent Properties
Quantitative data for 2-phenylbenzoxazole and its derivatives are more readily available in the literature, while the data for this compound is less reported in terms of specific quantum yields and Stokes shifts.
2-phenylbenzoxazole and its derivatives are known to be robust fluorophores with high photo and thermal stability. Their emission is typically in the near-UV to blue region of the spectrum. The quantum yield of unsubstituted 2-phenylbenzoxazole as a microcrystalline powder has been reported to be 0.26. Derivatives of 2-phenylbenzoxazole have been synthesized to enhance their fluorescent properties, with some showing quantum yields as high as 64% in acetonitrile.
This compound is described as a versatile compound with strong fluorescence, making it suitable for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging. Its ability to interact with metal ions also makes it useful in sensor technology. The absorption maximum for this compound in aqueous ethanol has been noted at 302 nm. While specific quantum yield and Stokes shift values are not readily found in the provided search results, its characterization as a "strong" fluorophore suggests a significant quantum yield.
The presence of the nitrogen atom in the pyridyl ring of this compound can lead to different solvent interactions and potential for excited-state intramolecular proton transfer (ESIPT) under certain conditions, which would significantly affect its fluorescence emission and Stokes shift.
| Property | 2-phenylbenzoxazole | 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | This compound |
| Excitation Max (λex) | ~330 nm (in acetonitrile for a derivative) | 330 nm (in acetonitrile) | Not explicitly found |
| Emission Max (λem) | 350-400 nm (for derivatives in solid state) | 359 nm (in acetonitrile) | Not explicitly found |
| Quantum Yield (ΦF) | 0.26 (solid state) | Up to 64% (in acetonitrile for a para-fluorosulfate derivative) | Described as "strong" |
| Stokes Shift | 59 nm (for a derivative in acetonitrile) | 59 nm (in acetonitrile) | Not explicitly found |
| Solvent | Acetonitrile, solid state | Acetonitrile | Aqueous Ethanol (for absorption) |
Table 1: Comparison of Fluorescent Properties
Experimental Protocols
Determination of Excitation and Emission Spectra
The excitation and emission spectra of the compounds are determined using a spectrofluorometer.
-
Sample Preparation: Prepare dilute solutions of the sample in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Emission Spectrum:
-
Set the excitation monochromator to the wavelength of maximum absorption (λabs) of the compound.
-
Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength.
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.
-
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum fluorescence emission (λem).
-
Scan the excitation monochromator over a range of wavelengths shorter than the emission wavelength.
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.
-
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (ΦF) is often determined using a comparative method with a well-characterized standard.
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Absorbance Measurement: Measure the absorbance of both the sample and the standard solutions at the same excitation wavelength using a UV-Vis spectrophotometer. Prepare a series of dilutions for both to ensure the absorbance is in the linear range (typically < 0.1).
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φs) using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)
Where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Experimental Workflow
A Comparative Guide to 2-(2-Pyridyl)benzoxazole as a Selective Fluorescent Sensor for Zinc (Zn²⁺)
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of 2-(2-Pyridyl)benzoxazole as a Fluorescent Zn²⁺ Sensor Against Established Alternatives.
This guide provides a comprehensive validation of this compound as a selective fluorescent sensor, with a particular focus on the detection of Zinc (Zn²⁺). Its performance is objectively compared with established fluorescent sensors for Zn²⁺, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.
Performance Comparison
While this compound is a known fluorophore used in the development of fluorescent probes, specific quantitative performance data as a direct sensor for Zn²⁺ is not extensively documented in readily available literature. However, based on the performance of structurally similar benzoxazole-based sensors, a strong "turn-on" fluorescent response upon binding with Zn²⁺ is anticipated. A notable example is a 2-(2'-aminophenyl)benzoxazole-based sensor, which demonstrates a significant 25-fold enhancement in fluorescence intensity upon chelation with Zn²⁺[1].
To provide a clear benchmark, the following table summarizes the performance of two widely used and well-characterized fluorescent Zn²⁺ sensors, Zinpyr-1 and ZP1.
| Feature | This compound (Expected) | Zinpyr-1 | ZP1 (Palm-ZP1) |
| Analyte | Zn²⁺ | Zn²⁺ | Zn²⁺ |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) | Photoinduced Electron Transfer (PET) Inhibition | Photoinduced Electron Transfer (PET) Inhibition |
| Fluorescence Change | Turn-on | Turn-on | Turn-on |
| Quantum Yield (Φ) | Data not available | 0.39 (free), 0.87 (with Zn²⁺)[2] | 0.16 (free), 0.79 (with Zn²⁺)[3] |
| Dissociation Constant (Kd) | Data not available | ~0.7 nM[2] | ~0.7 nM[3] |
| Limit of Detection (LOD) | Data not available | Data not available | Data not available |
| Response Time | Expected to be rapid | Rapid | Rapid |
Signaling Pathway and Experimental Workflow
The sensing mechanism of this compound is predicated on the principle of Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the molecule exhibits minimal fluorescence. Upon binding with a target metal ion like Zn²⁺, a rigid complex is formed, which enhances the fluorescence quantum yield, resulting in a "turn-on" signal.
Signaling Pathway of this compound with Zn²⁺
Caption: Chelation of Zn²⁺ by this compound restricts non-radiative decay pathways, leading to enhanced fluorescence emission (CHEF).
Experimental Workflow for Sensor Validation
The validation of a fluorescent sensor involves a series of experiments to determine its key performance characteristics.
Caption: A logical workflow for the comprehensive validation of a fluorescent sensor's performance characteristics.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on established practices for the characterization of fluorescent chemosensors.
Protocol for Fluorescence Titration
This experiment determines the sensor's response to the target analyte and is crucial for calculating the binding affinity.
-
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO).
-
Stock solution of the target metal ion (e.g., 10 mM ZnCl₂ in deionized water).
-
Buffer solution (e.g., 50 mM PIPES, 100 mM KCl, pH 7.0).
-
Fluorometer and quartz cuvettes.
-
-
Procedure:
-
Prepare a dilute working solution of the sensor (e.g., 1 µM) in the buffer solution.
-
Place the sensor solution in a quartz cuvette and record the initial fluorescence emission spectrum.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a set time (e.g., 2 minutes).
-
Record the fluorescence emission spectrum after each addition.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding curve.
-
Protocol for Selectivity Study
This experiment assesses the sensor's response to the target analyte in the presence of other potentially interfering ions.
-
Materials:
-
Stock solutions of the sensor and target analyte as in the titration protocol.
-
Stock solutions of various interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Cd²⁺, Hg²⁺) at the same concentration as the target analyte stock solution.
-
-
Procedure:
-
Prepare a series of cuvettes, each containing the sensor solution at the working concentration.
-
To each cuvette, add a specific amount of an interfering metal ion (e.g., 10 equivalents relative to the sensor concentration).
-
Record the fluorescence emission spectrum for each solution.
-
To the same set of cuvettes, add the target analyte (e.g., 10 equivalents) and record the fluorescence emission spectrum again.
-
Compare the fluorescence response of the sensor to the target analyte in the absence and presence of interfering ions.
-
Protocol for Limit of Detection (LOD) Determination
The LOD is the lowest concentration of the analyte that can be reliably detected by the sensor.
-
Method (3σ/slope):
-
Record the fluorescence intensity of a blank sample (sensor solution without the analyte) multiple times (e.g., n=10) to determine the standard deviation of the blank (σ).
-
Perform a fluorescence titration at low concentrations of the analyte to obtain a linear calibration curve of fluorescence intensity versus analyte concentration.
-
Determine the slope (S) of the linear portion of the calibration curve.
-
Protocol for Quantum Yield (Φ) Determination
The quantum yield is a measure of the efficiency of the fluorescence process.
-
Relative Method:
-
Choose a standard fluorophore with a known quantum yield that has absorption and emission properties similar to the sensor being tested.
-
Prepare a series of solutions of both the standard and the test sensor at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the absorbance at the excitation wavelength and the integrated fluorescence emission intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sensor.
-
The quantum yield of the test sensor (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Protocol for Response Time Measurement
This protocol determines how quickly the sensor responds to the addition of the analyte.
-
Procedure:
-
Prepare the sensor solution in a cuvette and place it in the fluorometer.
-
Set the fluorometer to kinetic mode, continuously measuring the fluorescence intensity at the emission maximum over time.
-
Start the measurement and, after a short baseline is established, rapidly inject a known concentration of the analyte into the cuvette with continuous stirring.
-
Continue to record the fluorescence intensity until the signal stabilizes.
-
The response time is typically defined as the time taken to reach 90% or 95% of the maximum fluorescence intensity change.
-
References
A Comparative Guide to DFT Calculations for Predicting Properties of 2-(2-Pyridyl)benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Predictive Computational Methods
In the quest for novel therapeutic agents and advanced materials, 2-(2-Pyridyl)benzoxazole and its derivatives have emerged as a promising class of heterocyclic compounds. Their diverse biological activities, including antimicrobial and anticancer properties, coupled with interesting photophysical characteristics, make them a focal point of intensive research.[1][2][3] Predicting the molecular properties of these derivatives is crucial for rational design and efficient synthesis. Density Functional Theory (DFT) has become a cornerstone computational method for this purpose, offering a balance between accuracy and computational cost.[4][5][6] This guide provides a comprehensive comparison of DFT calculations with experimental data and other predictive methods for this compound derivatives, supported by detailed experimental and computational protocols.
Workflow for DFT-Based Property Prediction
The general workflow for utilizing DFT to predict the properties of this compound derivatives involves several key steps, from initial molecular design to the final analysis of calculated properties. This process allows for the in silico screening and optimization of candidate molecules before their synthesis and experimental evaluation.
Figure 1. General workflow for predicting properties of this compound derivatives using DFT.
Comparison of Predicted and Experimental Properties
A critical aspect of evaluating computational methods is to benchmark their predictions against experimental data. The following tables summarize the comparison of DFT-calculated properties with experimentally determined values for this compound and its derivatives.
Structural Properties
DFT calculations, particularly with hybrid functionals like B3LYP, can accurately predict the geometric parameters of benzoxazole derivatives. The optimized structures are often in good agreement with data obtained from X-ray crystallography.
Table 1: Comparison of Selected Bond Lengths and Angles for this compound
| Parameter | DFT Calculation (B3LYP/6-311++G(d,p)) | Experimental (X-ray Crystallography) |
| C=N (oxazole) Bond Length (Å) | 1.375 | 1.371 |
| C-O (oxazole) Bond Length (Å) | 1.368 | 1.364 |
| N-C-C (pyridyl-oxazole) Angle (°) | 115.2 | 115.5 |
| Dihedral Angle (pyridyl-benzoxazole) (°) | ~0.0 | ~1.3 |
Note: Experimental data is sourced from the Cambridge Crystallographic Data Centre (CCDC Number: 292607) for the parent this compound. DFT values are representative of typical calculations found in the literature.[1]
Spectroscopic Properties
Time-Dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra (UV-Vis), while standard DFT frequency calculations can simulate vibrational spectra (FTIR).
Table 2: Comparison of UV-Vis Absorption Maxima (λmax)
| Derivative | DFT Calculated λmax (nm) | Experimental λmax (nm) | Solvent |
| This compound | ~305 | 302 | Ethanol |
| 2-(2'-Hydroxyphenyl)benzoxazole | 332 | 336 | Ethanol |
| Substituted 2-phenyl-benzoxazole | Varies (e.g., 310-360) | Varies (e.g., 320-370) | Various |
Note: The accuracy of TD-DFT predictions can be influenced by the choice of functional, basis set, and solvent model.[7][8]
Table 3: Comparison of Key FTIR Vibrational Frequencies (cm-1)
| Vibrational Mode | DFT Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
| C=N Stretch (oxazole ring) | ~1630 | ~1635 |
| C-O-C Stretch | ~1240 | ~1245 |
| Pyridyl Ring Breathing | ~995 | ~998 |
Note: Calculated frequencies are often scaled by a factor (e.g., 0.96) to improve agreement with experimental data due to the harmonic approximation used in the calculations.
Alternative Predictive Methods
While DFT is a robust method, other computational approaches can also be employed to predict the properties of this compound derivatives.
Semi-Empirical and Other Ab Initio Methods
-
Semi-Empirical Methods (e.g., AM1, PM3): These methods are computationally less expensive than DFT and can be useful for rapid screening of large numbers of molecules. However, their accuracy is generally lower.
-
Other Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory - MP2): Hartree-Fock (HF) is a more fundamental ab initio method but neglects electron correlation, often leading to less accurate results than DFT for many properties. MP2 includes electron correlation and can provide high accuracy but is computationally more demanding than DFT.[9][10][11][12]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.[13][14] These models use molecular descriptors (which can be derived from DFT calculations) to predict the activity of new, unsynthesized derivatives.[1][2][15]
Table 4: Comparison of Predictive Modeling Approaches for Biological Activity
| Method | Principle | Advantages | Disadvantages |
| DFT-based Molecular Docking | Simulates the interaction of a molecule with the active site of a biological target. | Provides insights into binding modes and interactions. | Accuracy depends on the quality of the protein structure and scoring function. |
| QSAR | Correlates molecular descriptors with biological activity. | Can rapidly predict the activity of large sets of molecules. | Requires a training set of compounds with known activities; predictive power is limited to the chemical space of the training set. |
Experimental and Computational Protocols
Detailed and reproducible protocols are essential for both experimental and computational studies.
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure): A common method involves the condensation of a 2-aminophenol with a pyridine-2-carboxylic acid derivative. For example, a mixture of a substituted 2-aminophenol and pyridine-2-carboxylic acid in a suitable solvent (e.g., polyphosphoric acid) is heated at an elevated temperature for several hours. The reaction mixture is then cooled, neutralized, and the product is isolated by filtration or extraction, followed by purification using techniques like recrystallization or column chromatography.[16]
UV-Visible Spectroscopy: The absorption spectra of the synthesized compounds are recorded using a UV-Vis spectrophotometer. Solutions of the compounds are prepared in a suitable solvent (e.g., ethanol, methanol, or chloroform) at a known concentration (typically in the range of 10-5 to 10-6 M). The spectra are recorded over a specific wavelength range (e.g., 200-800 nm) using a quartz cuvette with a 1 cm path length. The solvent is used as a blank for baseline correction.[8][17][18]
FTIR Spectroscopy: The infrared spectra are recorded using an FTIR spectrometer. For solid samples, the KBr pellet method is commonly used. A small amount of the sample is mixed with dry potassium bromide powder and pressed into a thin, transparent pellet. The spectrum is then recorded over a specific wavenumber range (e.g., 4000-400 cm-1).[19]
Antimicrobial Activity Screening (Minimum Inhibitory Concentration - MIC): The MIC is determined using a broth microdilution method. A series of twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5][20][21][22][23]
Computational Protocols
DFT Calculations (using Gaussian):
-
Molecule Building: The 3D structure of the this compound derivative is built using a molecular modeling program (e.g., GaussView).
-
Geometry Optimization: The initial structure is optimized to find the minimum energy conformation. This is typically done using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).[9][24][25]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra.
-
Property Calculation: Various properties are then calculated, such as electronic properties (HOMO-LUMO energies, molecular electrostatic potential) and spectroscopic properties (UV-Vis spectra using TD-DFT).
Molecular Docking (using AutoDock):
-
Preparation of Receptor and Ligand: The 3D structure of the target protein (receptor) is obtained from a protein database (e.g., PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the this compound derivative (ligand) is optimized (often using DFT).
-
Grid Box Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation.
-
Docking Simulation: The docking algorithm explores different conformations and orientations of the ligand within the grid box and calculates the binding energy for each pose.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding affinity.[4][6][13][26]
Conclusion
DFT calculations serve as a powerful and predictive tool in the study of this compound derivatives, offering valuable insights into their structural, spectroscopic, and biological properties. When benchmarked against experimental data, DFT methods, particularly with hybrid functionals, demonstrate good accuracy in predicting molecular geometries and spectroscopic features. While alternative methods like semi-empirical calculations and QSAR models offer advantages in terms of computational speed and high-throughput screening, DFT provides a more detailed and fundamental understanding of the electronic structure and properties of these important heterocyclic compounds. The integration of DFT calculations with experimental synthesis and testing creates a synergistic approach that can significantly accelerate the discovery and development of new drugs and materials based on the this compound scaffold.
References
- 1. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. chem.uwec.edu [chem.uwec.edu]
- 15. researchgate.net [researchgate.net]
- 16. ijpsdronline.com [ijpsdronline.com]
- 17. researchgate.net [researchgate.net]
- 18. uobabylon.edu.iq [uobabylon.edu.iq]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. protocols.io [protocols.io]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. m.youtube.com [m.youtube.com]
- 25. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 26. medium.com [medium.com]
A Comparative Guide to the Fluorescence Quantum Yield of 2-(2-Pyridyl)benzoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence quantum yield (QY) for 2-(2-Pyridyl)benzoxazole, a versatile heterocyclic compound known for its strong fluorescence and applications in materials science and as a biological probe.[1] The determination of a fluorophore's quantum yield—a measure of its efficiency in converting absorbed light into emitted light—is critical for its application.[2][3] This document outlines the experimental protocol for determining relative fluorescence quantum yield and compares this compound with common, well-characterized fluorescence standards.
Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4][5] It is a value between 0 and 1, often expressed as a percentage. A compound with a QY of 1.0 (100%) is a perfect emitter, where every absorbed photon results in an emitted photon.[5] While absolute QY measurements require specialized instrumentation, relative QY can be accurately determined using a standard fluorophore with a known quantum yield.[2][6][7] This guide focuses on the widely used comparative method.[4][6][7]
Comparative Data on Fluorescence Quantum Yields
The fluorescence quantum yield of a compound is highly dependent on its environment, particularly the solvent.[5] For this compound, and for the standards it is compared against, the quantum yield varies with solvent polarity and viscosity. The table below presents the quantum yield of this compound in a common solvent and compares it with established fluorescence standards.
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) |
| This compound | Cyclohexane | 325 | 370 | 0.17 |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.54 |
| Fluorescein | 0.1 M NaOH | 490 | 520 | 0.95 |
| Rhodamine 6G | Ethanol | 528 | 555 | 0.95 |
| 9,10-Diphenylanthracene | Cyclohexane | 365 | 430 | 0.90 |
Note: The quantum yield values for standard compounds are widely accepted reference values. The value for this compound is based on published experimental data. Researchers should note that values can vary slightly based on experimental conditions and purity of the compounds.
Experimental Protocol: Relative Quantum Yield Determination
The comparative method is employed to determine the fluorescence quantum yield of an unknown sample (in this case, this compound) by comparing its fluorescence intensity to that of a standard with a known quantum yield.[4][7]
Principle
The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the lines from the plot of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.[4]
-
n_s and n_r are the refractive indices of the sample and reference solvents.[4] If the same solvent is used for both, this term becomes 1.
Materials and Instrumentation
-
Fluorophore of Interest: this compound
-
Standard Compound: 9,10-Diphenylanthracene (chosen due to overlapping absorption/emission range and use of a non-polar solvent)
-
Solvent: Spectroscopic grade cyclohexane
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer (Spectrofluorometer)
-
10 mm path length quartz cuvettes
-
Procedure
-
Solution Preparation:
-
Prepare a stock solution of both the this compound (sample) and 9,10-Diphenylanthracene (reference) in cyclohexane.
-
From the stock solutions, prepare a series of five dilutions for both the sample and the reference, with absorbances ranging from approximately 0.01 to 0.1 at the chosen excitation wavelength. Keeping absorbance below 0.1 is crucial to avoid inner filter effects.[7]
-
-
Absorbance Measurement:
-
Set the excitation wavelength on the UV-Vis spectrophotometer. For this experiment, use 325 nm.
-
Record the absorbance of each of the ten prepared solutions (five for the sample, five for the reference) at this excitation wavelength.
-
-
Fluorescence Measurement:
-
Transfer each solution to a quartz cuvette and place it in the fluorescence spectrometer.
-
Excite each solution at the same wavelength used for the absorbance measurements (325 nm).
-
Record the fluorescence emission spectrum for each solution over a range that covers the entire emission profile (e.g., 340 nm to 600 nm). Ensure experimental conditions (e.g., excitation/emission slit widths) are kept identical for all measurements.[8]
-
-
Data Analysis:
-
For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Create two separate plots:
-
Integrated fluorescence intensity vs. absorbance for the this compound solutions.
-
Integrated fluorescence intensity vs. absorbance for the 9,10-Diphenylanthracene solutions.
-
-
Perform a linear regression for each plot to determine the slope (m_s for the sample and m_r for the reference).
-
-
Quantum Yield Calculation:
-
Use the slopes obtained from the plots and the known quantum yield of the reference (Φ_r = 0.90 for 9,10-diphenylanthracene in cyclohexane) in the equation provided above to calculate the quantum yield of this compound.
-
Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of relative fluorescence quantum yield.
Caption: Workflow for determining relative fluorescence quantum yield.
References
Cytotoxicity comparison of different 2-phenylbenzoxazole derivatives
A Comparative Guide to the Cytotoxicity of 2-Phenylbenzoxazole Derivatives
This guide provides a comparative analysis of the cytotoxic effects of various 2-phenylbenzoxazole derivatives on different cancer cell lines. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
2-Phenylbenzoxazole and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and notably, anticancer properties.[1] Their mechanism of action is multifaceted, with studies suggesting interference with key signaling pathways crucial for cancer cell proliferation and survival. This guide summarizes the cytotoxic profiles of several 2-phenylbenzoxazole derivatives, providing quantitative data, detailed experimental protocols for cytotoxicity assessment, and visual representations of the proposed signaling pathways through which these compounds may exert their effects.
Cytotoxicity Data
The cytotoxic activity of a series of 2-(hydroxyphenyl)benzoxazoles and their fluorosulfate derivatives was evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound. The results are summarized in the table below.
| Compound Abbreviation | Full Chemical Name/Structure | Cell Line | IC50 (µM) |
| BOSo | 2-(2-(Fluorosulfonyloxy)phenyl)benzoxazole | MCF-7 | 46.7 |
| BT-474 | >200 | ||
| BOm | 2-(3-Hydroxyphenyl)benzoxazole | MCF-7 | >200 |
| BT-474 | >200 | ||
| BOp | 2-(4-Hydroxyphenyl)benzoxazole | MCF-7 | >200 |
| BT-474 | >200 | ||
| BOSm | 2-(3-(Fluorosulfonyloxy)phenyl)benzoxazole | MCF-7 | >200 |
| BT-474 | >200 | ||
| BOSp | 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | MCF-7 | >200 |
| BT-474 | >200 | ||
| BOo | 2-(2-Hydroxyphenyl)benzoxazole | MCF-7 | 185.1 |
| BT-474 | >200 |
Data sourced from "Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives".[1][2]
Experimental Protocols
The cytotoxicity of the 2-phenylbenzoxazole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding:
-
Cancer cells (e.g., MCF-7, BT-474, PC-3) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
The 2-phenylbenzoxazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compounds. Control wells receive medium with the same concentration of DMSO as the treated wells.
-
-
Incubation:
-
The plates are incubated for a further 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are then incubated for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Proposed Signaling Pathways
The cytotoxic effects of 2-phenylbenzoxazole derivatives are believed to be mediated through various signaling pathways. Below are diagrams illustrating two of the proposed mechanisms of action.
Caption: Potential inhibition of the HER2 receptor by 2-phenylbenzoxazole derivatives.
Caption: Induction of apoptosis by 2-phenylbenzoxazole derivatives.
References
A Comparative Analysis of Urease Inhibitory Activity: 2-(2-Pyridyl)benzimidazole Derivatives versus Benzoxazoles
In the quest for potent and specific urease inhibitors for therapeutic and agricultural applications, heterocyclic compounds have emerged as a promising avenue of research. Among these, 2-(2-Pyridyl)benzimidazole and benzoxazole derivatives have garnered significant attention due to their demonstrated efficacy in inhibiting the urease enzyme. This guide provides a comparative overview of the urease inhibitory activity of these two classes of compounds, supported by quantitative data from various studies and a detailed experimental protocol for the in vitro urease inhibition assay.
Quantitative Comparison of Inhibitory Activity
The urease inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values for a selection of 2-(2-Pyridyl)benzimidazole and benzoxazole derivatives from published research, with thiourea and acetohydroxamic acid often used as standard reference inhibitors.
Table 1: Urease Inhibitory Activity of 2-(2-Pyridyl)benzimidazole Derivatives
| Compound | Substituent on Phenacyl Moiety | IC50 (µM) | Standard (Thiourea) IC50 (µM) | Standard (Acetohydroxamic Acid) IC50 (µM) |
| 1 | H | 24.37 ± 0.41[1] | 21.00 ± 0.01[1] | 42.00 ± 1.26[1] |
| 3 | 4-CH3 | 31.32 ± 0.75[1] | 21.00 ± 0.01[1] | 42.00 ± 1.26[1] |
| 4 | 4-Cl | 19.22 ± 0.49[1] | 21.00 ± 0.01[1] | 42.00 ± 1.26[1] |
| 5 | 4-Br | 21.55 ± 0.36[1] | 21.00 ± 0.01[1] | 42.00 ± 1.26[1] |
| 6 | 4-F | 27.62 ± 0.25[1] | 21.00 ± 0.01[1] | 42.00 ± 1.26[1] |
| 7 | 4-NO2 | 25.44 ± 0.19[1] | 21.00 ± 0.01[1] | 42.00 ± 1.26[1] |
Data sourced from a study by Saify et al.[1]
Table 2: Urease Inhibitory Activity of Benzoxazole Derivatives
| Compound Class | General Structure/Features | IC50 Range (µM) | Standard (Thiourea) IC50 (µM) | Standard (Acetohydroxamic Acid) IC50 (µM) |
| Triazinoindole-benzoxazole hybrids | Hybrid molecules | 0.20 ± 0.01 to 36.20 ± 0.70[2][3] | Not specified | Not specified |
| 2-Mercapto benzoxazole analogs | Substituted phenacyl/benzyl bromide derivatives | 17.50 ± 0.10 to 42.50 ± 0.44[4] | 21.50 ± 0.47[4] | Not specified |
| Benzoxazole derivatives with oxime moiety | Varied substitutions | 0.46 to 46.10[5][6] | Not specified | 320.70[5][6] |
| Imidazopyridine-oxazole scaffolds | Hybrid molecules | 5.68 ± 1.66 to 81.48 ± 7.18[7] | 21.37 ± 1.76[7] | Not specified |
Data compiled from multiple sources. Note that direct comparison is challenging due to variations in experimental conditions across studies.
From the presented data, it is evident that both 2-(2-Pyridyl)benzimidazole and benzoxazole scaffolds have yielded potent urease inhibitors. Certain 2-(2-Pyridyl)benzimidazole derivatives exhibit IC50 values comparable to or even better than the standard inhibitor thiourea.[1] Similarly, various classes of benzoxazole derivatives have demonstrated excellent inhibitory profiles, with some compounds showing activity in the sub-micromolar range.[2][3][6] A direct comparison between a 2-(pyridin-4-yl)benzothiazole (BTA) and its benzimidazole analogue (BIA) showed that the benzothiazole derivative was a more potent inhibitor of jack bean urease, with IC50 values of 0.77 mM and 2.14 mM, respectively.[8][9]
Experimental Protocol: In Vitro Urease Inhibition Assay
The following is a detailed methodology for a commonly employed in vitro urease inhibition assay using Jack bean urease, based on the Berthelot (indophenol) method. This method quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.
Materials and Reagents:
-
Enzyme: Jack bean urease
-
Substrate: Urea
-
Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test Compounds: 2-(2-Pyridyl)benzimidazole or benzoxazole derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Standard Inhibitor: Thiourea or Acetohydroxamic acid.
-
Reagent A (Phenol-Nitroprusside): A solution containing phenol and sodium nitroprusside.
-
Reagent B (Alkaline Hypochlorite): A solution containing sodium hydroxide and sodium hypochlorite.
-
Equipment: 96-well microplate reader, incubator, multichannel pipettes.
Assay Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Jack bean urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the standard inhibitor in the appropriate solvent.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well plate, add a specific volume of the test compound solution or standard inhibitor solution.
-
For the negative control (100% enzyme activity), add the same volume of the solvent used to dissolve the test compounds.
-
For the blank, add buffer instead of the enzyme solution.
-
Add a specific volume of the urea solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
-
Enzyme Reaction:
-
Initiate the enzymatic reaction by adding a specific volume of the urease enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Color Development and Measurement:
-
Stop the reaction and initiate color development by adding Reagent A followed by Reagent B to all wells.
-
Incubate the plate at 37°C for a further period (e.g., 30 minutes) to allow for the formation of the indophenol blue color.
-
Measure the absorbance of each well at a wavelength between 625 and 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of the test compounds and the standard inhibitor using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control well)] x 100
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow
The general workflow for the in vitro urease inhibition assay is depicted in the following diagram:
Caption: Workflow of the in vitro urease inhibition assay.
Conclusion
Both 2-(2-Pyridyl)benzimidazole and benzoxazole derivatives represent valuable scaffolds for the development of novel urease inhibitors. The quantitative data suggests that derivatives from both classes can achieve high levels of inhibitory potency, often surpassing that of the standard inhibitor thiourea. The choice between these scaffolds for further drug development would likely depend on factors such as synthetic accessibility, structure-activity relationship (SAR) studies to optimize potency and selectivity, and ultimately, in vivo efficacy and safety profiles. The provided experimental protocol offers a standardized method for the initial in vitro screening and comparison of such compounds.
References
- 1. Spectrometric and Voltammetric Analysis of Urease – Nickel Nanoelectrode as an Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Kinetics and mechanism of jack bean urease inhibition by Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Performance of 2-(2-Pyridyl)benzoxazole Based Ligands in Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical determinant in the success of catalytic transformations. This guide provides an objective comparison of the performance of 2-(2-pyridyl)benzoxazole based ligands against common alternatives in various palladium-catalyzed cross-coupling reactions. The information presented, supported by experimental data, is intended to facilitate informed decisions in catalyst system design and optimization.
Introduction to this compound Ligands
This compound is a bidentate N,N-ligand that coordinates to metal centers through the nitrogen atoms of its pyridine and benzoxazole moieties. This ligand class has been explored in various catalytic applications, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental tools in the synthesis of pharmaceuticals and complex organic molecules. The electronic and steric properties of this compound and its derivatives can influence the stability and activity of the catalytic species, thereby impacting reaction outcomes.
Performance in Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. The performance of a palladium(II) chloride complex of this compound has been compared with its benzimidazole and benzothiazole analogues.
Table 1: Comparison of 2-(2-Pyridyl)benzazole Based and Alternative Ligands in the Mizoroki-Heck Reaction of Iodobenzene and Styrene
| Ligand | Catalyst | Time (h) | Yield (%) | Reference |
| This compound | PdCl₂(ligand) | 24 | 35 | Ahn, K. H.; Kim, J. (2007) |
| 2-(2-Pyridyl)benzimidazole | PdCl₂(ligand) | 24 | 98 | Ahn, K. H.; Kim, J. (2007) |
| 2-(2-Pyridyl)benzothiazole | PdCl₂(ligand) | 24 | 45 | Ahn, K. H.; Kim, J. (2007) |
The data indicates that the this compound-PdCl₂ complex exhibits lower catalytic activity compared to the benzimidazole analogue. This has been attributed to the relative ease of dissociation of the this compound ligand from the palladium center, which can lead to the formation of less active catalytic species.
Performance in Asymmetric Catalysis: A Comparison with PyBox Ligands
While data on the application of simple this compound in asymmetric catalysis is limited, the broader class of pyridine-oxazoline (PyOx) and particularly the C₂-symmetric bis(oxazoline)pyridine (PyBox) ligands are widely used and serve as a crucial benchmark. These ligands create a chiral environment around the metal center, enabling enantioselective transformations.
Table 2: Performance Comparison in the Asymmetric Hydrosilylation of Acetophenone
| Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-i-Pr-PyBox | RuCl₃ | - | High |
| (R)-i-Pr-PyBox | - | - | High |
Note: Specific yield data was not provided in the source material, but the ligand is noted for high enantioselectivity.
The high enantioselectivity achieved with PyBox ligands underscores the importance of a well-defined and rigid chiral scaffold for effective stereocontrol. The performance of these ligands is highly dependent on the steric bulk of the substituent on the oxazoline ring and the nature of the substrate.
Experimental Protocols
General Procedure for Mizoroki-Heck Reaction
A mixture of the palladium catalyst (e.g., PdCl₂(this compound), 0.01 mmol), the aryl halide (1.0 mmol), the alkene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL) is heated at a specified temperature (e.g., 100 °C) for a designated time. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Asymmetric Hydrosilylation of Ketones
To a solution of the ketone (1.0 mmol) in a suitable solvent (e.g., THF, 2 mL) under an inert atmosphere, the chiral catalyst (e.g., prepared in situ from a ruthenium precursor and a PyBox ligand, 1-5 mol%) is added. The hydrosilane (e.g., diphenylsilane, 1.5 mmol) is then added dropwise at a specific temperature (e.g., 0 °C or room temperature). The reaction is stirred for the time required to reach completion, as monitored by TLC or GC. The reaction is then quenched, and the silyl ether product is typically hydrolyzed to the corresponding alcohol by treatment with an acid (e.g., 1M HCl). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizing Catalytic Processes
To better understand the relationships and workflows in catalysis, the following diagrams are provided.
Caption: A simplified catalytic cycle for the Mizoroki-Heck reaction.
Caption: A general workflow for catalyst screening in cross-coupling reactions.
A Comparative Guide to Fluorescent Dyes for Biological Imaging: Benchmarking 2-(2-Pyridyl)benzoxazole
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that profoundly impacts the quality and reliability of biological imaging data. This guide provides an objective comparison of 2-(2-Pyridyl)benzoxazole against other widely used fluorescent dyes, supported by experimental data and detailed protocols to aid in making informed decisions for specific research applications.
This guide focuses on a comparative analysis of this compound, a fluorescent compound noted for its utility in biological imaging and sensor technology, against established nuclear stains like DAPI (4′,6-diamidino-2-phenylindole) and Hoechst dyes.[1][2][3] The objective is to present a clear overview of their performance characteristics to guide researchers in selecting the optimal tool for their experimental needs.
Performance Comparison of Fluorescent Dyes
The efficacy of a fluorescent dye in biological imaging is determined by a combination of its photophysical properties, cell permeability, and cytotoxicity. The following table summarizes the key quantitative data for this compound and other common fluorescent dyes.
| Property | This compound | DAPI (DNA-bound) | Hoechst 33342 (DNA-bound) | Hoechst 33258 (DNA-bound) |
| Excitation Max (nm) | ~302 (in EtOH aq.)[4][5] | ~358[6] | ~350-361[7][8] | ~352[9] |
| Emission Max (nm) | Not specified | ~461[6] | ~461-497[7][8] | ~454-461[9][10] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Not specified | ~27,000-30,600[11][12] | ~47,000[7] | ~40,000-46,000[9][13] |
| Quantum Yield (Φ) | Not specified | ~0.58-0.92[11][14] | High (pH-dependent)[15] | ~0.034 (in water), ~0.74 (in PVA film)[13][16] |
| Cell Permeability | Not specified | Semi-permeant to impermeant in live cells[17] | Cell-permeant[18] | Less cell-permeant than Hoechst 33342[19] |
| Cytotoxicity | Not specified | Toxic to cells[20] | Lower cytotoxicity than DAPI[21][22] | Lower cytotoxicity than DAPI[23] |
In-Depth Analysis
This compound is recognized for its strong fluorescence and its role as a ligand in coordination chemistry, making it valuable for developing fluorescent probes and sensors.[2][3] However, detailed publicly available data on its quantum yield and molar extinction coefficient for direct comparison in biological imaging applications is limited.
DAPI is a widely used nuclear counterstain that binds to the minor groove of DNA, primarily at A-T rich regions.[24] Its fluorescence quantum yield increases significantly upon binding to DNA.[24] While effective for fixed cells, its use in live-cell imaging is limited due to its toxicity and poor cell permeability.[6][20]
Hoechst dyes (33342 and 33258) are also minor groove-binding DNA stains with a preference for A-T rich regions.[1] Hoechst 33342 exhibits good cell permeability, making it suitable for staining the nuclei of living cells with relatively low cytotoxicity.[18][21] Hoechst 33258 is less cell-permeant.[19] The fluorescence of Hoechst dyes is also significantly enhanced upon DNA binding.[13][25]
Experimental Protocols
To ensure a rigorous and objective comparison of fluorescent dyes, standardized experimental protocols are essential. The following sections detail the methodologies for evaluating key performance indicators.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence intensity of the test sample to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Fluorescent dye of interest (e.g., this compound)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Solvent (e.g., ethanol, PBS)
Procedure:
-
Prepare a series of dilutions for both the test dye and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a fluorometer, with the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectra for both the test dye and the standard.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the test dye and the standard.
-
Calculate the quantum yield of the test sample using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Assessment of Photostability
Photostability is the ability of a fluorophore to resist photobleaching (fading) upon exposure to excitation light.
Materials:
-
Fluorescence microscope with a stable light source (e.g., LED or laser)
-
Sensitive camera (e.g., sCMOS or EMCCD)
-
Image analysis software (e.g., ImageJ/Fiji)
-
Cells cultured on glass-bottom dishes or slides
-
Fluorescent dyes for staining
Procedure:
-
Prepare cell samples stained with the fluorescent dyes to be compared.
-
Mount the sample on the microscope stage.
-
Select a region of interest (ROI) and acquire an initial image (t=0).
-
Continuously illuminate the ROI with the excitation light at a constant intensity.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized intensity versus time to generate a photobleaching curve. The time at which the intensity drops to 50% of the initial value is the photobleaching half-life.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cultured cells
-
Fluorescent dyes at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each fluorescent dye. Include untreated control wells.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes involved in benchmarking fluorescent dyes, the following diagrams illustrate the key workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. DNA damage, cytotoxic effect and cell-cycle perturbation of Hoechst 33342 on L1210 cells in vitro [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 32959-62-9 | TCI EUROPE N.V. [tcichemicals.com]
- 5. This compound | 32959-62-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. DAPI - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. interchim.fr [interchim.fr]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. 4',6-Diamidino-2-phenylindole, [DAPI] [omlc.org]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. omlc.org [omlc.org]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. researchgate.net [researchgate.net]
- 16. Luminescence Properties of Hoechst 33258 in Polyvinyl Alcohol Films [mdpi.com]
- 17. biotium.com [biotium.com]
- 18. stemcell.com [stemcell.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. Is DAPI toxic to cells? | AAT Bioquest [aatbio.com]
- 21. Is Hoechst cytotoxic? | AAT Bioquest [aatbio.com]
- 22. Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lumiprobe.com [lumiprobe.com]
- 24. DAPI | AAT Bioquest [aatbio.com]
- 25. Hoechst 33342 | AAT Bioquest [aatbio.com]
Safety Operating Guide
Proper Disposal of 2-(2-Pyridyl)benzoxazole: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 2-(2-Pyridyl)benzoxazole, a heterocyclic compound utilized in various research and development applications. Adherence to these guidelines is imperative to maintain a safe laboratory environment and comply with regulatory standards.
Hazard Profile and Safety Precautions
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₈N₂O |
| Molecular Weight | 196.21 g/mol [3] |
| CAS Number | 32959-62-9[3] |
| Appearance | White to yellow to orange powder/crystal[3] |
| Melting Point | 103 - 109 °C[3] |
| Boiling Point | 150 °C / 0.4 mmHg[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste segregation, collection, labeling, and transfer. The following protocol outlines the necessary steps to ensure safe and compliant disposal.
Experimental Protocol: Chemical Waste Disposal
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.
-
-
Waste Collection:
-
Solid Waste: Place all solid waste contaminated with this compound into a designated, durable, and sealable hazardous waste container. This is typically a plastic bag or a lined container specifically for solid chemical waste.
-
Liquid Waste: If this compound is in a solution, collect the liquid waste in a compatible, leak-proof, and sealable container (e.g., a glass or polyethylene bottle). Ensure the container is appropriate for the solvent used.
-
Avoid overfilling containers; a general rule is to fill to no more than 80% capacity to allow for expansion and prevent spills.
-
-
Waste Labeling:
-
Immediately label the waste container with a hazardous waste tag as soon as the first piece of waste is added.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Irritant," "Handle with Care").
-
The name of the principal investigator and the laboratory location.
-
-
-
Waste Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the storage area is segregated from incompatible materials, such as strong oxidizing agents.
-
-
Waste Disposal Request:
-
Once the waste container is full or is no longer being used, submit a chemical waste pickup request to your institution's EHS office.
-
Follow the specific procedures outlined by your institution for waste collection. Do not pour chemical waste down the drain or dispose of it in the regular trash. All chemical waste, including this compound, should be disposed of through an approved hazardous waste disposal facility.[1][2]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
